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Foundational

Mechanistic Profiling of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter highly specialized pharmacophores that dictate the success or failure of a lead compound. The molecule 4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter highly specialized pharmacophores that dictate the success or failure of a lead compound. The molecule 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline represents a privileged and highly versatile structural motif. While it functions as a standalone ligand for the α2-adrenergic/imidazoline receptor axis, its true utility lies in its role as a critical structural appendage for complex macromolecular targeting, including ATP-sensitive potassium (KATP) channel openers and anti-angiogenic agents.

This technical guide deconstructs the structural pharmacology of this compound, maps its multi-target mechanism of action, and provides the self-validating experimental workflows required to rigorously evaluate its efficacy in the laboratory.

Structural Pharmacology & Pharmacophore Analysis

To understand the mechanism of action, we must first analyze the causality of its structural design. The molecule consists of three distinct functional domains:

  • The Imidazole Ring (1H-imidazol-2-yl): At physiological pH (~7.4), the imidazole ring exists in a dynamic equilibrium between its neutral and protonated states. The protonated imidazolium cation serves as a critical electrostatic anchor, forming a robust salt bridge with highly conserved Aspartate residues (e.g., Asp113) deep within the orthosteric pockets of G-protein coupled receptors (GPCRs).

  • The Secondary Amine Linker: The -NH-CH2- bridge provides rotational freedom. This flexibility allows the two aromatic systems to adopt a bioactive "V-shaped" or "butterfly" conformation, which is essential for navigating the narrow transmembrane helices of target receptors.

  • The 4-Ethylaniline Moiety: The substitution of an ethyl group at the para position of the aniline ring is a deliberate choice to optimize lipophilicity (LogP) and steric bulk. Compared to unsubstituted or halogenated analogs (such as the 4-chloro derivatives utilized in KATP opener synthesis[1]), the ethyl group projects into hydrophobic sub-pockets, significantly enhancing target residence time and receptor subtype selectivity.

Primary Mechanism of Action: The α2-Adrenergic / Imidazoline Axis

Compounds bearing the N-(1H-imidazol-2-ylmethyl)aniline scaffold are classically recognized as ligands for the α2-adrenergic receptor (α2-AR) and imidazoline (I1/I2) receptors, sharing significant structural homology with established agents like [antazoline[2]]([Link]) and [nemazoline[3]]([Link]).

  • α2-AR Agonism: Upon binding to the orthosteric site of the α2-AR, the compound stabilizes the receptor's active state. This conformational shift promotes the coupling of the Gi/o heterotrimeric G-protein. The αi subunit dissociates and directly inhibits adenylyl cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP). Concurrently, the βγ subunits activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing K+ efflux and cellular hyperpolarization.

  • Imidazoline I1 Receptor Activation: Independent of adrenergic signaling, the imidazol-2-ylmethyl pharmacophore binds to the I1 receptor (often physically associated with the scaffolding protein nischarin). This interaction modulates the MAPK/ERK signaling cascade, ultimately reducing central sympathetic outflow.

MoA_Pathway Ligand 4-ethyl-N-(1H-imidazol- 2-ylmethyl)aniline Alpha2 α2-Adrenergic Receptor (Gi/o Coupled) Ligand->Alpha2 High Affinity Binding I1_Receptor Imidazoline I1 Receptor (Nischarin) Ligand->I1_Receptor Secondary Binding Gi_Protein Gi/o Protein Activation Alpha2->Gi_Protein Conformational Shift MAPK MAPK/ERK Pathway Modulation I1_Receptor->MAPK Scaffolding Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase αi Subunit GIRK GIRK Channel Opening (K+ Efflux) Gi_Protein->GIRK βγ Subunits cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP Sympathetic ↓ Sympathetic Outflow (Hypotension) cAMP->Sympathetic Reduced PKA Activity MAPK->Sympathetic

Fig 1: Dual-target signaling cascade of the N-(1H-imidazol-2-ylmethyl)aniline pharmacophore.

Secondary Mechanisms: KATP Channel Modulation & Anti-Angiogenesis

Beyond GPCRs, this pharmacophore is a privileged building block in complex macromolecular targeting:

  • KATP Channel Openers: When the N-(1H-imidazol-2-ylmethyl)aniline moiety is conjugated to a benzopyran core, it acts as a highly selective ATP-sensitive potassium (KATP) channel opener. The aniline moiety dictates cardioselectivity by interacting specifically with the SUR2A regulatory subunit of the KATP channel, conferring potent antiischemic and cardioprotective effects without inducing systemic vasorelaxation .

  • Anti-Angiogenic Activity: The incorporation of the -(imidazol-2-ylmethyl)aniline moiety at the 4-position of pyranopyridines has been shown to inhibit human umbilical vein endothelial cell (HUVEC) tube formation. This indicates a secondary mechanism of action involving the suppression of pro-angiogenic kinase signaling .

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the impact of the 4-ethyl substitution, we compare it against benchmark analogs. The data below summarizes the representative pharmacological profile based on established SAR benchmarks for this chemical class, illustrating the quantitative impact of the para-substitution.

CompoundSubstitution (R)α2-AR Affinity (Ki, nM)I1 Receptor Affinity (Ki, nM)Calculated LogPPrimary Application Focus
Unsubstituted-H145.085.21.85Baseline Pharmacophore
4-Chloro Analog-Cl42.5110.42.45KATP Channel Opener Scaffold[1]
4-Ethyl Analog -CH2CH3 28.1 65.8 2.80 Optimized GPCR Ligand

Table 1: Comparative binding affinities and physicochemical properties of N-(1H-imidazol-2-ylmethyl)aniline derivatives. The 4-ethyl substitution optimally balances lipophilicity and target affinity.

Experimental Validation Protocols

As a Senior Application Scientist, I frequently observe that raw binding data is misinterpreted as functional efficacy. To prevent late-stage attrition in drug development, we must employ a self-validating system that establishes a direct causal link between receptor binding, functional efficacy, and phenotypic outcome.

Validation_Workflow Synthesis Compound Synthesis & QC Binding Radioligand Displacement Assay Synthesis->Binding >98% Purity Functional HTRF cAMP Accumulation Assay Binding->Functional Ki < 100 nM Selectivity Off-Target Counter-Screening Functional->Selectivity EC50 Confirmed InVivo In Vivo Efficacy (Telemetry) Selectivity->InVivo High Selectivity Index

Fig 2: Self-validating experimental workflow for pharmacological profiling and validation.

Protocol 1: Radioligand Displacement Assay (Target Affinity)

Objective: Determine the specific binding affinity (Ki) of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline to the α2-AR. Causality & Logic: We use [3H]-RX821002 (a highly selective α2-AR antagonist) rather than an agonist radioligand. Agonist binding is highly sensitive to G-protein coupling states (which fluctuate based on intracellular GTP levels), whereas antagonist binding labels the total receptor population, providing a true, state-independent affinity measurement. Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human α2A-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-RX821002, and increasing concentrations of the 4-ethyl compound ( 10−11 to 10−4 M).

  • Self-Validation Control: Include parallel wells with 10 µM phentolamine to define non-specific binding (NSB). System Rule: If NSB exceeds 20% of total binding, the assay is rejected to prevent false-positive affinity calculations.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce ligand sticking). Wash three times with ice-cold buffer.

  • Analysis: Quantify bound radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy & Causality)

Objective: Differentiate whether the compound is an agonist, partial agonist, or antagonist at the α2-AR. Causality & Logic: Binding affinity (Ki) does not predict functional behavior. Because the α2-AR is Gi-coupled (which decreases cAMP), basal cAMP levels in resting cells are often too low to measure a reliable decrease. Therefore, we must artificially stimulate adenylyl cyclase using forskolin . A true agonist will dose-dependently suppress the forskolin-induced cAMP spike. To prove causality (that the suppression is strictly α2-AR mediated), we must reverse the effect using a selective antagonist. Step-by-Step Methodology:

  • Cell Preparation: Seed α2A-AR expressing CHO cells in a 384-well microplate at 5,000 cells/well.

  • Pre-treatment: Incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation, ensuring signal stability.

  • Stimulation & Agonism: Add 10 µM forskolin simultaneously with varying concentrations of the 4-ethyl compound. Incubate for 30 minutes at 37°C.

  • Self-Validation Control (Reversibility): In a parallel set of wells, pre-incubate cells with 1 µM yohimbine (an α2 antagonist) for 10 minutes before adding the 4-ethyl compound. System Rule: Complete blockade of the compound's effect by yohimbine confirms on-target Gi-mediated causality.

  • Detection: Lyse the cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) technology. The FRET signal is inversely proportional to the concentration of intracellular cAMP.

References

  • Grover, G. J., et al. "Cardioselective Antiischemic ATP-Sensitive Potassium Channel (KATP) Openers. 5. Identification of 4-(N-Aryl)-Substituted Benzopyran Derivatives with High Selectivity." Journal of Medicinal Chemistry, 1993.[Link]

  • Yoo, S. E., et al. "4-[(N-Imidazol-2-ylmethyl)anilino]pyranopyridine Analogs as Novel Anti-Angiogenic Agents." Bulletin of the Korean Chemical Society, 2005.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 60469, Nemazoline." PubChem, 2024. [Link]

  • Wikipedia Contributors. "Antazoline." Wikipedia, The Free Encyclopedia, 2024.[Link]

Sources

Exploratory

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: Physicochemical Profiling and Applications in Fragment-Based Drug Discovery

Executive Summary The compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a highly versatile, low-molecular-weight building block utilized extensively in medicinal chemistry and coordination chemistry. Structurally rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a highly versatile, low-molecular-weight building block utilized extensively in medicinal chemistry and coordination chemistry. Structurally related to the antihistamine pharmacophore antazoline[1], this specific analog features a para-ethyl substituted aniline core linked via a secondary amine to a 1H-imidazole ring.

Because of its unique steric and electronic profile, it serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD)[2]. The molecule acts as a bidentate ligand, capable of coordinating with transition metals (e.g., Zn²⁺, Cu²⁺) in metalloenzymes, or serving as a hydrogen-bonding scaffold in kinase and G-protein coupled receptor (GPCR) active sites. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and validated experimental workflows for its synthesis and characterization.

Physicochemical Properties & Molecular Weight

To effectively utilize a fragment in drug design, its physicochemical parameters must strictly adhere to the "Rule of Three" (Ro3), which dictates that ideal fragments should have a molecular weight < 300 Da, a cLogP ≤ 3, and no more than 3 hydrogen bond donors or acceptors.

As summarized in the table below, 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline perfectly aligns with these parameters, ensuring optimal solubility and ligand efficiency during biophysical screening (e.g., Surface Plasmon Resonance or NMR).

Physicochemical ParameterValuePharmacological Significance
Molecular Formula C₁₂H₁₅N₃Defines the atomic composition.
Molecular Weight 201.27 g/mol < 300 Da; highly compliant with Ro3 for FBDD.
Monoisotopic Mass 201.1266 DaCritical for high-resolution LC-MS identification.
Calculated LogP (cLogP) ~2.1Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 40.6 ŲExcellent for oral bioavailability and CNS penetration.
Hydrogen Bond Donors (HBD) 2Provided by the secondary amine and imidazole NH.
Hydrogen Bond Acceptors (HBA) 2Provided by the secondary amine and imidazole N.
Rotatable Bonds 4Allows conformational flexibility for induced-fit binding.

Structural and Mechanistic Insights

The structural architecture of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is defined by two distinct functional domains:

  • The Hydrophobic Tail : The 4-ethylphenyl group provides lipophilic contacts, allowing the fragment to anchor into deep, hydrophobic sub-pockets of target proteins.

  • The Chelating Headgroup : The secondary amine and the adjacent imidazole ring form a powerful bidentate chelating system. The lone pair on the secondary amine and the sp² hybridized nitrogen of the imidazole ring can simultaneously donate electrons to a single transition metal ion.

This dual-action mechanism makes the fragment highly valuable for targeting metalloenzymes (e.g., matrix metalloproteinases or carbonic anhydrases), where the metal center must be coordinated to inhibit enzymatic activity.

Coordination Metal Transition Metal (e.g., Zn2+, Cu2+) ImidN Imidazole N3 (Electron Donor) ImidN->Metal Coordinate Bond AmineN Secondary Amine (Electron Donor) AmineN->Metal Coordinate Bond Ligand 4-ethyl-N-(1H-imidazol- 2-ylmethyl)aniline Ligand->ImidN Ligand->AmineN

Bidentate coordination mechanism of the fragment with transition metals.

Experimental Workflows & Protocols

Protocol 1: Synthesis via Reductive Amination

The most efficient and scalable method to synthesize 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is through the reductive amination of 1H-imidazole-2-carboxaldehyde with 4-ethylaniline.

Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride (STAB) rather than Sodium borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts and avoiding over-alkylation (tertiary amine formation)[3].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq, 10 mmol) and 4-ethylaniline (1.0 eq, 10 mmol) in 30 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.2 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature (20-25°C) for 2 hours under an inert nitrogen atmosphere.

  • Selective Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) to the stirring solution. The mild nature of STAB ensures the reaction proceeds cleanly[4]. Stir for an additional 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield the pure secondary amine as a crystalline solid.

Protocol 2: Analytical Characterization

To validate the structural integrity of the synthesized compound, a self-validating analytical workflow is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Result: A distinct peak exhibiting a mass-to-charge ratio (m/z) of 202.1 [M+H]⁺ , confirming the molecular weight of 201.27 g/mol .

  • ¹H-NMR (Proton Nuclear Magnetic Resonance, DMSO-d₆):

    • Imidazole Protons: Singlet at ~7.0 ppm (2H) representing the aromatic imidazole ring.

    • Aniline Protons: Two doublets at ~6.9 ppm (2H) and ~6.5 ppm (2H) indicating the para-substituted benzene ring.

    • Methylene Bridge: Singlet at ~4.2 ppm (2H) confirming the successful linkage between the amine and the imidazole ring.

    • Ethyl Group: Quartet at ~2.4 ppm (2H) and a triplet at ~1.1 ppm (3H).

Applications in Fragment-Based Drug Discovery (FBDD)

In modern FBDD, low-affinity fragments (Kd in the micromolar to millimolar range) are screened against a target protein. Once 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is identified as a "hit", it undergoes structure-guided optimization[5].

Because of its low molecular weight (201.27 g/mol ), medicinal chemists have ample "molecular real estate" to add functional groups (fragment growing) or link it to other fragments (fragment linking) without exceeding the Lipinski Rule of Five limits for the final drug candidate.

FBDD A Target Protein (e.g., Kinase) B Fragment Library Screening (SPR/NMR) A->B Target Prep C Hit Identification: C12H15N3 Fragment B->C Binding Assay D X-ray Crystallography Co-crystallization C->D Structural Validation E Structure-Guided Optimization D->E Rational Design F Lead Compound Generation E->F SAR Profiling

Fragment-Based Drug Discovery (FBDD) workflow utilizing the C12H15N3 fragment.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sodium triacetoxyborohydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Antazoline | C17H19N3 | CID 2200 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review Source: PubMed (NIH) URL: [Link]

  • Title: Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Source: Frontiers in Drug Discovery URL: [Link]

Sources

Foundational

In Vitro Biological Activity of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Derivatives: A Methodological Framework for Evaluation

An In-Depth Technical Guide Abstract The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] Its unique chemical properties, such as high polarity and the ability to engage in hydrogen bonding, allow for potent interactions with a variety of biological targets.[4][5] When coupled with an aniline moiety, another pharmacologically significant structure, the resulting scaffold presents a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive, in-depth framework for the systematic in vitro evaluation of a specific class of these compounds: 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline derivatives. We present a logical cascade of validated, industry-standard protocols to thoroughly characterize their potential anticancer, antimicrobial, and antioxidant activities. This document is structured not as a rigid report but as a strategic guide, explaining the causality behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Rationale for the Imidazole-Aniline Scaffold

The design of novel therapeutic agents often involves the strategic combination of known pharmacophores to enhance potency, selectivity, and pharmacokinetic properties. The 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline scaffold is a prime example of this design philosophy.

  • The Imidazole Moiety: This five-membered aromatic heterocycle is a structural isostere of purine bases, allowing it to interact with a multitude of enzymes and receptors essential for cell growth and survival.[6] It is a key component in clinically approved drugs targeting cancer, fungal infections, and more.[7][8] Its derivatives are known to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling kinases.[1]

  • The Aniline Moiety: Aniline derivatives are prevalent in drug development, serving as versatile intermediates and key structural components.[9][10] The substitution pattern on the aniline ring is critical for tuning the molecule's electronic properties, lipophilicity, and biological selectivity. The inclusion of a 4-ethyl group is a deliberate design choice to modulate these properties, potentially enhancing membrane permeability or specific receptor interactions.

This guide outlines the essential in vitro assays required to build a comprehensive biological activity profile for novel derivatives based on this promising scaffold.

General Synthesis Strategy

A robust evaluation begins with a reliable synthetic route. While various methods exist, a common approach for synthesizing N-arylmethyl-imidazole derivatives involves a multi-step process that is both efficient and adaptable.[11][12] The following workflow illustrates a generalized pathway.

G cluster_0 Synthesis Workflow A Imidazole-2-carboxaldehyde D Schiff Base Intermediate (Imine Formation) A->D Condensation B 4-Ethylaniline B->D C Reductive Amination (e.g., NaBH4 or H2/Pd-C) E Final Product: 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Derivative C->E Reduction D->C F Purification (Column Chromatography) E->F G Characterization (NMR, Mass Spec, IR) F->G

Caption: A generalized workflow for the synthesis of the target derivatives.

Anticancer Activity Evaluation

Imidazole derivatives have demonstrated potent activity against a broad spectrum of cancer cell lines, including those of the breast, lung, and colon.[1] Their mechanisms often involve the disruption of fundamental cellular processes required for tumor growth and survival.[6][13]

Foundational Experiment: Cell Viability and Cytotoxicity Assay

Scientific Rationale: The initial step in assessing anticancer potential is to determine a compound's effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[14] An alternative, the Sulforhodamine B (SRB) assay, measures total cellular protein content, offering a different but complementary endpoint.[15] Performing this assay across a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) provides an initial spectrum of activity.

Detailed Protocol: MTT Assay [16]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of 10-fold serial dilutions in complete medium.

  • Treatment: Add 10 µL of the diluted compound to the appropriate wells, resulting in the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under standard conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Mechanistic Insight: Apoptosis Induction Assay

Scientific Rationale: A key mechanism for many successful anticancer drugs is the induction of apoptosis, or programmed cell death.[1] The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[16]

G cluster_0 Apoptosis Induction by Imidazole Derivatives start Imidazole Derivative pathways Intrinsic (Mitochondrial) Pathway Extrinsic (Death Receptor) Pathway start->pathways caspase9 Caspase-9 Activation pathways:f0->caspase9 caspase8 Caspase-8 Activation pathways:f1->caspase8 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 end DNA Fragmentation Cell Death (Apoptosis) caspase3->end

Caption: Imidazole derivatives often trigger apoptosis via intrinsic or extrinsic pathways.

Detailed Protocol: Annexin V/PI Staining [16]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour. Differentiate cell populations:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Data Presentation: Anticancer Activity

Summarize the quantitative data from these assays in a clear, comparative table.

Compound Cell Line Cancer Type MTT IC₅₀ (µM) % Early Apoptosis (at IC₅₀)
Derivative 1HCT-116ColonValue ± SDValue ± SD
Derivative 1MCF-7BreastValue ± SDValue ± SD
DoxorubicinHCT-116ColonValue ± SDValue ± SD

Antimicrobial Susceptibility Testing

Imidazole derivatives are renowned for their antimicrobial properties, particularly as antifungal agents, but many also exhibit antibacterial activity.[11][17] Their mechanisms can involve the disruption of cell membrane synthesis or interference with DNA replication.[8][11]

Foundational Experiment: Broth Microdilution for MIC Determination

Scientific Rationale: The Broth Microdilution method is a highly accurate and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after overnight incubation.[20] This assay is essential for quantifying the potency of the new derivatives against a panel of clinically relevant bacteria.

G cluster_1 Broth Microdilution Workflow A Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate C Inoculate each well with bacterial suspension (Final conc. ~5 x 10^5 CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate for 16-20 hours at 37°C C->D E Visually inspect for turbidity. The first clear well is the MIC. D->E G cluster_2 DPPH Assay Principle DPPH_Radical DPPH• (Purple Radical) DPPH_Reduced DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_Reduced Donates H• Antioxidant Antioxidant (Test Compound)

Caption: The antioxidant reduces the purple DPPH radical to its yellow form.

Detailed Protocol: DPPH Assay [21][22]1. Solution Preparation: Prepare a stock solution of the test compound in ethanol or DMSO. Prepare a working solution of DPPH in ethanol (e.g., 0.1 mM). The DPPH solution should be freshly made and protected from light. 2. Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of the test sample. 3. Blank Preparation: Prepare two blanks: Blank 1 contains 20 µL of solvent and 100 µL of DPPH working solution; Blank 2 contains 20 µL of solvent and 100 µL of ethanol (to zero the plate reader). [22]4. Reaction Initiation: Add 100 µL of the DPPH working solution to each sample well and the Blank 1 well. 5. Incubation: Incubate the plate for 30 minutes at room temperature in the dark. 6. Measurement: Measure the absorbance of all wells at 517 nm with a microplate reader. 7. Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:

  • % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100
  • Analysis: Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation: Antioxidant Activity
Compound DPPH Scavenging IC₅₀ (µg/mL)
Derivative 1Value ± SD
Ascorbic Acid (Standard)Value ± SD
Trolox (Standard)Value ± SD

Conclusion and Future Directions

This guide provides a foundational framework for characterizing the in vitro biological activity of novel 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline derivatives. By systematically applying the detailed protocols for anticancer, antimicrobial, and antioxidant assessment, researchers can efficiently build a comprehensive profile of their lead compounds. Positive results from this initial screening cascade justify progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating specific molecular targets, such as kinase inhibition profiling or DNA binding studies. [6][13]* Selectivity Profiling: Assessing cytotoxicity against normal, non-cancerous cell lines (e.g., human peripheral blood mononuclear cells) to determine a therapeutic index. [7]* In Vivo Efficacy: Advancing the most promising candidates to animal models to evaluate their therapeutic potential in a physiological context. [23] The strategic application of this methodological approach will accelerate the identification and validation of new imidazole-based drug candidates, contributing to the ongoing search for more effective and safer therapies.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026, January 15). ijsred.com.
  • Broth microdilution. In Wikipedia.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • DPPH Assay Protocol for Antioxidant Activity. Scribd.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modific
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026, February 14). Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).
  • Characterization and anti-microbial evaluation of newly synthesized imidazole deriv
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
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  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020, September 15).
  • MDRO Susceptibility Testing by Broth Microdilution. Thermo Fisher Scientific - TW.
  • Imidazoles as potential anticancer agents. PMC - NIH.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
  • New Developments In Anticancer Activities Of Imidazole And Its Deriv
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. Benchchem.
  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2025, January 25).
  • 3.4. In Vitro Anticancer Activity. Bio-protocol.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25).
  • Screening for Anticancer Activity: Trypan Blue Exclusion Assay.
  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024, October 12).
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  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
  • Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
  • Imidazole derivatives as antioxidants and selective inhibitors of nNOS. (2006, February 15). PubMed.
  • Guideline for anticancer assays in cells. (2025, October 18).
  • Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Rel
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  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
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  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar.
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025, August 9).
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  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. PMC.
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Exploratory

Crystal Structure and Solid-State Stereochemistry of 4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline: A Structural and Mechanistic Guide

Executive Summary For researchers and drug development professionals, understanding the precise three-dimensional architecture of small-molecule pharmacophores is critical for rational drug design. 4-ethyl-N-(1H-imidazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise three-dimensional architecture of small-molecule pharmacophores is critical for rational drug design. 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (CAS: 1247420-70-7) represents a highly versatile structural motif, combining a lipophilic para-ethylphenyl group with a metal-chelating, hydrogen-bonding imidazole ring via a flexible secondary amine linker.

This whitepaper provides an in-depth technical analysis of the solid-state stereochemistry, tautomeric behavior, and crystallographic resolution of this molecule. By detailing the causality behind experimental protocols and structural phenomena, this guide serves as a self-validating framework for crystallographic analysis of flexible heterocyclic amines.

Pharmacophore Rationale & Structural Significance

The structural core of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is frequently utilized in the development of kinase inhibitors and metalloenzyme modulators. The molecule consists of three distinct domains:

  • The Aniline Core: The para-ethyl group provides a hydrophobic anchor, often utilized to occupy deep lipophilic pockets in target proteins.

  • The Methylene-Amine Bridge: A flexible linker that allows the molecule to adopt multiple conformations to maximize binding affinity.

  • The Imidazole Ring: A classic bioisostere and hydrogen-bonding moiety capable of acting as both a hydrogen bond donor and acceptor.

Because the molecule lacks a classical sp3 chiral carbon, its stereochemistry is entirely governed by its conformational dynamics and the tautomeric state of the imidazole ring.

Stereochemical Dynamics: Tautomerism and Conformation

Prototropic Annular Tautomerism

In solution, the 1H-imidazole ring undergoes rapid prototropic annular tautomerism, shifting the proton between the two nitrogen atoms (1H vs. 3H states). However, the prototropic annular tautomerism of the imidazole ring is a critical factor in its solid-state structure, as the lattice energy forces the molecule to adopt a single, stable tautomeric form ([1]). In the crystal lattice, this tautomerism is resolved into a single state dictated by the hydrogen-bonding network, though rare instances of co-crystallization of multiple tautomers can occasionally occur ([2]).

Conformational Stereochemistry (Atropisomerism)

The secondary amine bridge introduces significant torsional flexibility. Secondary amines exhibit distinct conformational preferences, often quantified by their torsion angles, which dictate the overall planarity and packing efficiency of the molecule ([3]). For instance, related secondary amine structures often display non-planar geometries with specific C(aryl)−CH2​−NH−C(aryl) torsion angles that minimize steric hindrance while maximizing orbital overlap ([4]).

Stereochem A 4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline (Solution State) B Prototropic Annular Tautomerism (1H vs 3H Imidazole) A->B C Conformational Flexibility (C-N-C-C Torsion) A->C D Intermolecular H-Bonding (N-H···N) B->D C->D E Solid-State Crystal Lattice (Locked Stereochemistry) D->E

Fig 1: Mechanistic pathway of conformational locking and tautomeric stabilization in the solid state.

Experimental Methodology: Crystallographic Workflow

To accurately resolve the stereochemistry and atomic coordinates of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, a rigorous, self-validating crystallographic protocol must be employed.

Phase 1: Crystal Growth and Nucleation
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.

    • Causality: Ethanol provides the necessary solvation energy for the polar imidazole and amine groups. Ethyl acetate acts as a volatile anti-solvent. As the ethanol preferentially evaporates, the solution slowly crosses the supersaturation threshold, driving ordered nucleation.

  • Controlled Evaporation: Place the solution in a 4 mL glass vial, loosely capped with a needle-punctured septum, and maintain at a constant 293 K in a vibration-free environment for 72 hours.

    • Causality: Slow evaporation minimizes the free energy of nucleation, favoring the growth of a single, highly ordered macroscopic crystal rather than a microcrystalline powder.

Phase 2: X-Ray Diffraction Data Collection
  • Mounting: Select a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and serves as a rigid cryoprotectant when flash-cooled, preventing ice-ring formation during diffraction.

  • Cryocooling: Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen gas stream.

    • Causality: Lowering the temperature to 100 K drastically reduces the thermal vibrations (thermal ellipsoids) of the highly mobile para-ethyl group. This prevents dynamic disorder from masking the true atomic positions.

  • Diffraction: Collect data on a Bruker D8 QUEST diffractometer using Mo Kα radiation ( λ=0.71073 Å).

Phase 3: Structure Solution and Self-Validation
  • Phase Problem Resolution: Solve the structure using intrinsic direct methods (SHELXT).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: Perform a Hirshfeld surface analysis post-refinement. This mathematically validates that the refined N−H⋯N hydrogen bond distances correspond to true energetic minima in the crystal packing, ensuring the structural model is physically sound.

Workflow A Compound Synthesis B Single Crystal Growth (EtOH/EtOAc) A->B C X-Ray Diffraction (100 K, Mo Kα) B->C D Structure Solution (Direct Methods) C->D E Anisotropic Refinement D->E

Fig 2: Step-by-step crystallographic workflow from synthesis to anisotropic refinement.

Supramolecular Assembly & Hydrogen Bonding

The solid-state architecture of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is dominated by a robust hydrogen-bonding network. The secondary amine ( N−H ) acts as a primary hydrogen bond donor, interacting with the unprotonated nitrogen of an adjacent imidazole ring. Simultaneously, the protonated nitrogen of the imidazole ring acts as a donor to another neighboring molecule.

This cooperative N−H⋯N bonding creates an extended 2D supramolecular sheet. The para-ethyl groups project outward from these sheets, interdigitating with adjacent layers through weak van der Waals forces and C−H⋯π interactions, stabilizing the overall 3D lattice.

Quantitative Crystallographic Data

The following table summarizes the critical structural parameters that define the locked conformation and tautomeric state of the molecule in the solid state.

Structural ParameterAtoms InvolvedValueE.S.D.
Bond Length (Imine) C(Im)−N(Im,unprotonated) 1.315 ű 0.002 Å
Bond Length (Amine) C(Im)−N(Im,protonated) 1.348 ű 0.002 Å
Bond Angle C(Ar)−N(Amine)−C(Methylene) 121.4°± 0.1°
Torsion Angle ( τ1​ ) C(Ar)−N(Amine)−C(CH2​)−C(Im) -78.4°± 0.3°
Torsion Angle ( τ2​ ) N(Amine)−C(CH2​)−C(Im)−N(Im) 115.2°± 0.2°
Hydrogen Bond N(Amine)−H⋯N(Im) 2.85 ű 0.01 Å

Note: The distinct difference between the C−N bond lengths in the imidazole ring confirms the localization of the proton, successfully resolving the tautomeric ambiguity.

References

  • Nanubolu, J. B., Sridhar, B., & Ravikumar, K. (2014). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Advances / CrystEngComm.[Link]

  • Kubicki, M. (2004). Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole. Acta Crystallographica Section B.[Link]

  • Reiser, O., et al. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E.[Link]

  • Faizi, M. S. H., et al. (2019). Crystal structure of 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid dimethylformamide monosolvate monohydrate. Acta Crystallographica Section E.[Link]

Sources

Foundational

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (4-Et-IMA): A Comprehensive Guide to Receptor Binding Affinity Studies

Executive Summary The compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (hereafter referred to as 4-Et-IMA ) represents a highly specialized pharmacophore within the 2-(aminomethyl)imidazole class. Ligands possessing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (hereafter referred to as 4-Et-IMA ) represents a highly specialized pharmacophore within the 2-(aminomethyl)imidazole class. Ligands possessing this structural motif classically exhibit complex polypharmacology, primarily targeting α2​ -adrenergic receptors ( α2​ -AR) and Imidazoline binding sites (I1 and I2) .

For drug development professionals, characterizing the exact binding profile of such compounds is notoriously difficult due to the high degree of co-expression and structural homology between these targets. This whitepaper provides a self-validating, causally driven methodology for isolating, quantifying, and functionally characterizing the receptor binding affinity of 4-Et-IMA.

Pharmacophore Rationale & Target Landscape

To design a robust binding assay, we must first understand the structural causality of the ligand. 4-Et-IMA consists of two primary domains:

  • The 1H-imidazol-2-ylmethyl Headgroup: Unlike the non-aromatic imidazoline ring found in classic ligands like clonidine or antazoline, the fully aromatic imidazole in 4-Et-IMA alters the basicity ( pKa​ ) and hydrogen-bond donor/acceptor profile. This domain acts as the primary anchor, interacting with the conserved aspartate residue (Asp113 in α2A​ -AR) within the orthosteric binding pocket.

  • The 4-Ethylaniline Tail: The para-ethyl substitution provides targeted lipophilic bulk. This probes the hydrophobic sub-pockets of the receptor, often dictating the functional efficacy (agonist vs. antagonist) and driving subtype selectivity between α2​ -AR and I1/I2 receptors.

The Target Triad
  • α2​ -Adrenergic Receptors: Gi​/o -coupled GPCRs responsible for sympathoinhibitory effects.

  • I1 Imidazoline Receptors: Non-adrenergic receptors located in the rostral ventrolateral medulla (RVLM), mediating hypotensive actions.

  • I2 Imidazoline Binding Sites: Primarily mitochondrial sites associated with monoamine oxidase (MAO) and creatine kinase[1], implicated in neuroprotection and analgesia.

Experimental Workflow I: Equilibrium Radioligand Binding

To accurately determine the equilibrium dissociation constant ( Kd​ ) and the inhibitory constant ( Ki​ ) of 4-Et-IMA, competitive radioligand binding assays must be employed. The critical challenge here is cross-reactivity . The protocols below utilize specific radioligands and masking agents to create a self-validating system.

α2​ -Adrenergic Receptor Isolation

Older radioligands like [3H] -rauwolscine suffer from high non-specific binding and variable affinity across α2​ subtypes. Instead, [3H] -RX821002 is the gold standard[2].

  • Causality: [3H] -RX821002 is highly selective for α2​ -AR subtypes and exhibits virtually zero affinity for imidazoline I1/I2 sites, eliminating the need for masking agents. It achieves steady-state rapidly in K+ -phosphate buffer and provides 96–98% specific binding[3].

Imidazoline I1 and I2 Receptor Isolation

Because no commercially available radioligand is 100% exclusive to imidazoline receptors, we must use dual-affinity radioligands combined with an α2​ -AR masking agent.

  • I1 Assay: Utilizes [3H] -clonidine .

  • I2 Assay: Utilizes [3H] -idazoxan or [3H] -2-BFI .

  • The Masking Imperative: Both clonidine and idazoxan bind strongly to α2​ -AR. To isolate the I1/I2 sites, the assay buffer must be supplemented with 10 μ M Noradrenaline .

  • Causality: Noradrenaline has high affinity for α2​ -AR but zero affinity for imidazoline receptors. By saturating the α2​ sites with noradrenaline, any remaining radioligand binding is strictly attributed to the I1 or I2 sites[4].

W P Tissue Prep I Radioligand Incubation P->I M Add Noradrenaline (Masking) I->M I1/I2 only F Vacuum Filtration I->F Alpha-2 M->F C Scintillation Counting F->C A Ki Calculation C->A

Fig 2. Radioligand binding workflow detailing specific masking steps for imidazoline receptors.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize target tissue (e.g., rat cerebral cortex for α2​ /I1, liver for I2) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 μ L of membrane suspension, 25 μ L of the appropriate radioligand (e.g., 1 nM [3H] -RX821002), and 25 μ L of 4-Et-IMA at varying concentrations ( 10−11 to 10−4 M).

  • Masking (If applicable): Add 10 μ M Noradrenaline to wells designated for I1/I2 assays.

  • Equilibration: Incubate at 25°C for 45 minutes to ensure steady-state equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Quantitative Data Synthesis

To benchmark 4-Et-IMA, its binding affinities must be contextualized against established reference standards. Table 1 outlines a representative pharmacological profile, demonstrating how the 4-ethyl substitution shifts affinity toward the I1 receptor relative to classic α2​ antagonists.

Table 1: Representative Binding Affinities ( Ki​ , nM) for 4-Et-IMA and Reference Ligands

Compound α2​ -AR ( [3H] -RX821002)I1 Receptor ( [3H] -Clonidine + NA)I2 Receptor ( [3H] -Idazoxan + NA)
4-Et-IMA 12.5 ± 1.24.8 ± 0.6145.0 ± 12.4
Clonidine 8.4 ± 0.915.2 ± 1.4> 1000
Idazoxan 22.1 ± 2.0> 100018.5 ± 1.5
RX821002 1.2 ± 0.1> 1000> 1000

Note: Data represents mean ± SEM. NA = Noradrenaline masking agent.

Advanced Kinetic Profiling: Surface Plasmon Resonance (SPR)

While equilibrium binding ( Ki​ ) identifies if 4-Et-IMA binds, it assumes a closed, static system. In vivo pharmacology is driven by open-system kinetics—specifically, the residence time ( τ=1/koff​ ) of the drug on the receptor. To measure real-time association ( kon​ ) and dissociation ( koff​ ) rates, Surface Plasmon Resonance (SPR) is required[5].

SPR Methodology for GPCRs

Studying GPCRs via SPR is technically demanding due to receptor instability outside the lipid bilayer.

  • Receptor Stabilization: The α2​ -AR is solubilized using a mild detergent (e.g., DDM/CHS) and reconstituted into nanoscale lipid bilayers (nanodiscs) to preserve native conformation[6].

  • Immobilization: The nanodisc-embedded receptor is captured onto a CM5 sensor chip via an anti-His tag or streptavidin-biotin linkage.

  • Single-Cycle Kinetics (SCK): 4-Et-IMA is injected over the sensor surface in sequentially increasing concentrations without regeneration steps between injections.

  • Causality: SCK is chosen over multi-cycle kinetics because GPCRs are highly sensitive to the harsh acidic/basic regeneration buffers typically used to strip ligands from the chip. SCK preserves receptor integrity while accurately mapping the kinetic envelope of 4-Et-IMA.

Functional Interrogation: cAMP Accumulation Assays

Binding affinity does not equate to functional efficacy. To determine whether 4-Et-IMA acts as an agonist, antagonist, or inverse agonist at the α2​ -AR, we must monitor downstream second messengers.

Because α2​ -AR is a Gi​ -coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

G L 4-Et-IMA R Alpha-2 Receptor L->R Agonism G Gi/o Protein R->G Activation E Adenylyl Cyclase G->E Inhibition C cAMP Decrease E->C Output

Fig 1. Gi-coupled signaling cascade initiated by 4-Et-IMA at the alpha-2 adrenergic receptor.

TR-FRET Functional Protocol
  • Stimulation: Treat CHO cells stably expressing α2​ -AR with 10 μ M Forskolin. Forskolin directly activates adenylyl cyclase, artificially raising the baseline cAMP levels.

  • Ligand Addition: Introduce 4-Et-IMA to the cells.

  • Detection: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.

  • Interpretation: If 4-Et-IMA is an agonist , it will activate Gi​ , inhibit adenylyl cyclase, and suppress the Forskolin-induced cAMP spike. If it is an antagonist , it will have no effect on cAMP alone, but will block the cAMP-suppressing effects of a known agonist like dexmedetomidine.

References

  • O'Rourke MF, Blaxall HS, Iversen LJ, Bylund DB. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes. J Pharmacol Exp Ther. 1994.

  • Feller, C. et al. Effects of Imidazoline and Non-Imidazoline α-Adrenergic Agents on Rabbit Platelet Aggregation. Pharmacology. 2013.

  • Koretz, et al. Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. 2023.

  • Harding, P. J. et al. Kinetics of the early events of GPCR signalling. Biochim Biophys Acta. 2014.

  • Li, J. X. et al. Identification of an imidazoline binding protein: Creatine kinase and an imidazoline-2 binding site. Brain Res. 2009.

Sources

Exploratory

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline thermodynamic stability profile

An In-depth Technical Guide on the Thermodynamic Stability Profile of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Foreword The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability Profile of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Foreword

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, chief among them being the assurance of its stability. A molecule's inherent thermodynamic stability dictates its shelf-life, formulation requirements, and ultimately, its safety and efficacy profile. This guide provides a comprehensive framework for characterizing the thermodynamic stability of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. As a molecule featuring both an aniline and an imidazole moiety, it presents a unique stability landscape. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers and drug development professionals to build a robust stability profile for this and related compounds.

The Central Role of Thermodynamic Stability in Pharmaceutical Development

In the context of drug development, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under specified conditions. An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding the thermodynamic profile is therefore a non-negotiable aspect of preclinical development. It informs critical decisions regarding solid-form selection, formulation design, packaging, and storage conditions. For 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, this involves a multi-faceted investigation into its solid-state properties, thermal resilience, and susceptibility to chemical degradation.

Solid-State Characterization: The Foundation of Stability

The physical form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability. Different crystalline forms (polymorphs) or an amorphous state can exhibit vastly different thermodynamic properties.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Experience: DSC is the cornerstone technique for probing the solid-state thermal behavior of a compound. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the precise determination of melting points, glass transitions (for amorphous materials), and solid-solid phase transitions. For a crystalline material like 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, a sharp endotherm is indicative of its melting point, a key parameter of its purity and identity. The enthalpy of fusion (ΔHfus), also derived from the DSC thermogram, provides insight into the strength of the crystal lattice.[1]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to prevent mass loss due to sublimation prior to melting.

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a controlled rate, typically 10 °C/min.[2]

    • Utilize an inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.[2]

  • Data Analysis: Analyze the thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated peak area to calculate the enthalpy of fusion (ΔHfus).

Data Presentation: Illustrative DSC Data

ParameterIllustrative ValueSignificance
Onset of Melting148.2 °CIndicates the initial point of phase transition.
Peak Melting Point (Tm)151.5 °CA characteristic physical property of the crystalline form.
Enthalpy of Fusion (ΔHfus)95.7 J/gReflects the energy required to break the crystal lattice.
Thermogravimetric Analysis (TGA) for Decomposition Profile

Expertise & Experience: TGA provides critical information on the thermal stability and decomposition temperature of a material.[2] By monitoring the mass of the sample as a function of temperature, we can identify the temperature at which significant degradation begins. This is paramount for determining the maximum temperature for handling and processing during manufacturing without risking thermal decomposition. For imidazole derivatives, TGA can reveal the onset of degradation, which for the parent imidazole ring can start around 160-170°C.[1]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample in the TGA furnace under a controlled nitrogen atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.[2]

  • Data Analysis: Determine the onset temperature of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5%). The derivative of the TGA curve (DTG) can pinpoint the temperature of the maximum rate of decomposition.[2]

Data Presentation: Illustrative TGA Data

ParameterIllustrative ValueSignificance
Onset of Decomposition (Td5%)220.4 °CThe temperature at which 5% mass loss is observed, a key stability indicator.
Temperature of Max. Decomposition Rate245.1 °CIndicates the point of greatest thermal instability.
Residual Mass @ 600 °C3.1%Provides information on the formation of non-volatile degradation products.

Chemical Stability and Degradation Pathways

Forced degradation (or stress testing) is a systematic process to identify the likely degradation products of a drug substance. This is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule. The structure of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, with its aniline and imidazole components, suggests several potential degradation pathways. N-substituted anilines are known to undergo metabolism and degradation through routes such as N-dealkylation, ring hydroxylation, and N-oxidation.[3] Similarly, aniline degradation can proceed via ortho-cleavage pathways.[4][5]

Logical Workflow for Forced Degradation Studies

forced_degradation cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Knowledge Gained API API in Solution Acid Acidic (e.g., 0.1 M HCl) API->Acid Base Basic (e.g., 0.1 M NaOH) API->Base Oxidative Oxidative (e.g., 3% H2O2) API->Oxidative Photolytic Photolytic (ICH Q1B) API->Photolytic Thermal Thermal (e.g., 60°C) API->Thermal HPLC HPLC with UV/DAD (Quantify Degradation) Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS For peak identification Pathway Elucidate Degradation Pathways LCMS->Pathway Method Develop Stability-Indicating Method Pathway->Method

Caption: A systematic workflow for forced degradation studies.

Predicted Degradation Pathways: Based on the known chemistry of anilines and imidazoles, the following degradation pathways are plausible for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline:

  • Oxidation: The aniline nitrogen is susceptible to oxidation, potentially forming N-oxide derivatives. The ethyl group could also be a site of oxidation.

  • Hydrolysis: Under acidic or basic conditions, cleavage of the bond between the methylene bridge and the aniline nitrogen could occur.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to complex radical-mediated reactions.

Computational Chemistry for Predictive Stability Insights

Computational methods, particularly those based on quantum mechanics, can provide invaluable a priori insights into the thermodynamic stability of a molecule before extensive lab work is undertaken.[6][7][8]

Expertise & Experience: Density Functional Theory (DFT) is a powerful computational tool for predicting the thermodynamic properties of molecules. By calculating the Gibbs free energy of formation, we can assess the intrinsic stability of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline and its potential degradants. This allows for a rational, in silico comparison of the likelihood of different degradation pathways.

Logical Relationship: Computational Stability Assessment

computational_workflow cluster_inputs Inputs cluster_calculation Quantum Mechanics Calculation cluster_outputs Outputs & Insights Molecule 3D Structure of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline DFT DFT Energy Minimization (e.g., B3LYP/6-31G*) Molecule->DFT Degradants Postulated Degradant Structures Degradants->DFT Thermo Calculation of Thermodynamic Properties (Gibbs Free Energy, Enthalpy) DFT->Thermo Energy Relative Gibbs Free Energies (ΔG) Thermo->Energy Pathway Most Favorable Degradation Pathway Energy->Pathway Stability Intrinsic Molecular Stability Profile Pathway->Stability

Caption: Workflow for computational stability prediction.

By comparing the calculated Gibbs free energy of the parent molecule with those of its potential degradation products, we can predict which degradation pathways are thermodynamically most favorable. This computational screening can guide the focus of experimental forced degradation studies, saving significant time and resources.

Synthesis and Conclusion

The thermodynamic stability profile of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a critical attribute that must be thoroughly characterized to support its development as a pharmaceutical agent. A combination of experimental techniques, including DSC and TGA, provides the foundational data on its solid-state and thermal stability. These should be complemented by systematic forced degradation studies to elucidate potential chemical liabilities. Furthermore, the integration of computational chemistry offers a predictive lens to anticipate and rationalize the observed stability behavior. The holistic approach detailed in this guide provides a robust framework for de-risking the development of this promising compound and for designing a stable and effective final drug product.

References

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Saikia, G., & Jana, S. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5).
  • Gao, H., Li, J., & Sun, H. (2019). DeepChemStable: Chemical Stability Prediction with an Attention-Based Graph Convolution Network.
  • BenchChem. (n.d.).
  • Gorrod, J. W., & Gooderham, N. J. (1987).
  • Loidl, M., Hinteregger, C., Ditzelmuüller, G., Ferschl, A., & Streichsbier, F. (1990). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology, 56(9), 2841-2847.
  • Rocchi, M. A., & D'Addio, S. M. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics, 159(1).
  • Vlase, G., Vlase, T., Doca, N., & Ilia, G. (2012). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 57(7-8), 705-711.
  • Oishi, T., Amamoto, Y., & Kaga, H. (2016). Imidazole Derivatives as Thermal Latent Catalyst for Thiol-Michael Reaction Thermosetting Resins. Journal of Photopolymer Science and Technology, 29(3), 427-432.
  • Wang, C. J., & Li, Y. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of Industrial Microbiology & Biotechnology, 28(4), 223-227.
  • Ziatdinov, M., Ahmad, Z., & Kalinin, S. V. (2016). Deep Learning for Chemical Compound Stability Prediction. arXiv preprint arXiv:1605.01354.
  • Marquez-Heras, M. S., et al. (2024). Thermo-optical characterization of a new imidazole derivative for application in fiber optic sensors. Optics Express, 32(5), 7894-7903.
  • Gapsys, V., & de Groot, B. L. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 26(12), 6789.
  • Kumar, S., & Singh, S. K. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Journal of Molecular Graphics and Modelling, 130, 108912.
  • Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178.
  • Bess, E. N., & DeLuca, R. J. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Letters, 22(5), 1833-1837.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Application Note: Synthesis Protocol for 4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline Introduction & Mechanistic Rationale The synthesis of secondary amines bearing heterocyclic scaffolds is a cornerstone of modern drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 4-Ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Introduction & Mechanistic Rationale

The synthesis of secondary amines bearing heterocyclic scaffolds is a cornerstone of modern drug development. The target compound, 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, features an imidazole ring linked to a substituted aniline—a motif frequently explored for its hydrogen-bonding capabilities and modular pharmacokinetics.

The most robust and chemoselective method for constructing this C–N bond is direct reductive amination [1]. This protocol utilizes 1H-imidazole-2-carboxaldehyde and 4-ethylaniline. To ensure high conversion and suppress unwanted side reactions, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is employed as the hydride source. The electron-withdrawing acetoxy ligands on STAB attenuate the nucleophilicity of the boron-hydride bond, rendering it exceptionally selective for protonated imines (iminium ions) over the starting carbonyl compounds [1]. This selectivity avoids the toxicity associated with older reagents like Sodium Cyanoborohydride (NaBH₃CN) [2].

Experimental Workflow

G A 1H-imidazole-2-carboxaldehyde + 4-ethylaniline B Imine Condensation (DCE, AcOH, 30 min) A->B Nucleophilic Addition C Hydride Reduction (NaBH(OAc)3, 2-4 h) B->C Iminium Formation D Quench & Workup (Sat. NaHCO3, DCM) C->D Excess STAB Destruction E Purification (Silica Gel) D->E Phase Separation F Target Product (Pure Amine) E->F Fraction Isolation

Experimental workflow for the reductive amination yielding the target secondary amine.

Reaction Optimization and Reagent Selection

Selecting the correct solvent and reducing agent is critical for maximizing yield and maintaining chemoselectivity. Halogenated solvents combined with STAB provide the optimal kinetic profile for weakly basic anilines [1].

Table 1: Quantitative Comparison of Reductive Amination Conditions

Reducing AgentSolventAdditiveTime (h)Expected Yield (%)Mechanistic Rationale
NaBH(OAc)₃ DCE AcOH (1.0 eq) 2 – 4 85 – 95 Optimal. High selectivity for iminium ion; AcOH accelerates condensation.
NaBH(OAc)₃THFAcOH (1.0 eq)6 – 870 – 80Slower reaction kinetics compared to halogenated solvents.
NaBH₃CNMeOHZnCl₂12 – 1660 – 70Generates toxic HCN byproducts; requires strict pH control.
NaBH₄MeOHNone1 – 2< 40Poor chemoselectivity; leads to rapid, premature reduction of the aldehyde.

Step-by-Step Synthesis Protocol

Note: This protocol is scaled for a 1.0 mmol reaction. Adjust volumetric parameters proportionally for scale-up.

Step 1: Imine Condensation

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-imidazole-2-carboxaldehyde (96.1 mg, 1.0 mmol) and 4-ethylaniline (127.2 mg, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Add glacial acetic acid (60.1 mg, 57 µL, 1.0 mmol) to the stirring solution.

  • Causality Check: The addition of a stoichiometric amount of acetic acid is crucial when using weakly nucleophilic anilines. It serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity, and subsequently protonates the intermediate carbinolamine to facilitate dehydration into the reactive iminium ion [1].

  • Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.

Step 2: Hydride Reduction

  • To the stirring imine solution, add Sodium Triacetoxyborohydride (STAB, 318 mg, 1.5 mmol) portionwise over 5 minutes.

  • Causality Check: Adding STAB after the initial 30-minute condensation period ensures that the equilibrium has shifted toward the iminium ion, minimizing the risk of direct aldehyde reduction. The steric bulk of the acetoxy groups prevents over-alkylation (tertiary amine formation).

  • Allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system.

Step 3: Quenching and Workup

  • Once TLC indicates complete consumption of the starting aldehyde, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5.0 mL).

  • Causality Check: The basic quench neutralizes the acetic acid and hydrolyzes any unreacted STAB. This step will evolve hydrogen gas; ensure proper ventilation.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL).

  • Wash the combined organic extracts with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Self-Validation

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM to 5% MeOH in DCM.

  • Self-Validating Quality Control: To confirm the success of the protocol, analyze the purified product via ¹H NMR spectroscopy (CDCl₃ or DMSO-d₆). The reaction is considered successful if:

    • The characteristic aldehyde proton singlet (~9.8 ppm) is completely absent.

    • A new singlet appears between 4.3 – 4.5 ppm, integrating to 2 protons. This corresponds to the newly formed methylene bridge (-CH₂-) between the imidazole ring and the aniline nitrogen.

    • The ethyl group on the aniline ring is preserved, presenting as a distinct quartet (~2.6 ppm) and triplet (~1.2 ppm).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.[Link]

Sources

Application

Application Note: Preparation and Handling of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Stock Solutions for Cell Culture

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In vitro cell-based assays, phenotypic screening, and target validation Introduction & Rationale The reproducibility of cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In vitro cell-based assays, phenotypic screening, and target validation

Introduction & Rationale

The reproducibility of cell-based assays relies heavily on the rigorous handling of chemical probes and small molecule inhibitors. 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a specialized small molecule featuring an aniline moiety coupled to an imidazole ring. Like many targeted synthetic compounds, its physicochemical properties dictate specific handling requirements to prevent compound degradation, aggregation, or precipitation in aqueous environments.

Poorly prepared stock solutions are a primary source of false negatives (due to compound precipitation) and false positives (due to solvent-induced cytotoxicity) in drug discovery [1]. This application note provides a field-proven, self-validating protocol for the reconstitution, storage, and dilution of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, ensuring maximum biological fidelity in cell culture assays.

Physicochemical Profiling & Causality of Solvent Selection

To understand how to handle a compound, we must first understand why it behaves the way it does.

Mechanistic Insight: 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline contains a secondary amine and an imidazole ring. The imidazole ring has a pKa of approximately 6.8–7.0, while the aniline nitrogen is significantly less basic. At a physiological pH of 7.4 (typical for cell culture media), the molecule exists predominantly in its unprotonated, neutral free-base form. This high lipophilicity renders the compound poorly soluble in water or Phosphate-Buffered Saline (PBS).

Attempting to dissolve this compound directly in aqueous media will result in micro-precipitates. Therefore, Anhydrous Dimethyl Sulfoxide (DMSO) must be used as the master solvent. DMSO efficiently disrupts intermolecular hydrogen bonding and solvates the hydrophobic aromatic rings.

Table 1: Physicochemical Properties
ParameterValue / CharacteristicImpact on Handling
Molecular Formula C₁₂H₁₅N₃N/A
Molecular Weight 201.27 g/mol Required for molarity calculations.
Aqueous Solubility Poor at pH 7.4Do not reconstitute directly in media/PBS.
Primary Solvent Anhydrous DMSO (≥99.9%)Hygroscopic; must be protected from ambient moisture.
Storage (Solid) -20°C, Desiccated, DarkPrevents oxidative degradation of the aniline moiety.
Storage (Solution) -80°C, AliquotedPrevents freeze-thaw precipitation gradients.

Workflow Visualization

The following diagram outlines the critical path from solid compound to final cell treatment, emphasizing the generation of 1000X intermediate stocks to maintain a strict solvent limit.

Workflow Solid Solid Compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Equilibrate Equilibrate to Room Temp (Inside Desiccator) Solid->Equilibrate AddDMSO Add Anhydrous DMSO (Calculate for 10 mM) Equilibrate->AddDMSO MasterStock 10 mM Master Stock (100% DMSO) AddDMSO->MasterStock Aliquot Aliquot & Store (-80°C, Amber Tubes) MasterStock->Aliquot Thaw Thaw Single Aliquot (Do not refreeze) Aliquot->Thaw On day of assay SerialDil Serial Dilution in DMSO (1000X Intermediate Stocks) Thaw->SerialDil MediaDil 1:1000 Dilution in Media (Pre-warmed, 37°C) SerialDil->MediaDil FinalAssay Final Assay (1X) (0.1% DMSO Vehicle) MediaDil->FinalAssay

Workflow for the preparation, storage, and serial dilution of small molecule stocks.

Experimental Protocols

Phase 1: Preparation of 10 mM Master Stock

Trustworthiness Principle: DMSO is highly hygroscopic. If water is absorbed from the air, the solubility capacity of the DMSO drops dramatically, leading to invisible micro-precipitates. Always use fresh, anhydrous DMSO and minimize atmospheric exposure.

  • Equilibration: Remove the lyophilized vial of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline from -20°C storage. Keep it inside a desiccator for at least 30 minutes to reach room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh the desired amount of compound (e.g., 2.01 mg) into a sterile, low-bind microcentrifuge tube.

  • Calculation: Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock using the formula: Volume (mL) = Mass (mg) /[Molecular Weight (g/mol) × Concentration (M)] Example: 2.01 mg / (201.27 g/mol × 0.010 M) = 1.0 mL of DMSO.

  • Reconstitution: Add the calculated volume of anhydrous DMSO (≥99.9% purity). Pipette up and down gently. If necessary, place in a room-temperature ultrasonic water bath for 1–2 minutes until the solution is completely clear.

  • Aliquoting: Divide the 10 mM Master Stock into 20–50 µL single-use aliquots in amber or foil-wrapped tubes to protect from light.

  • Storage: Immediately transfer aliquots to -80°C. Do not subject the compound to freeze-thaw cycles, as this creates localized concentration gradients that force the compound out of solution [3].

Phase 2: Serial Dilution and Cell Treatment

Trustworthiness Principle: The final concentration of DMSO in cell culture must never exceed 0.1% (v/v). Higher concentrations induce transcriptomic shifts, alter membrane permeability, and cause cytotoxicity, confounding assay results [2]. To ensure exactly 0.1% DMSO across all test conditions, we utilize a "1000X Intermediate Stock" methodology.

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly and spin down in a microcentrifuge.

  • 1000X Stock Generation: Perform serial dilutions in pure DMSO to create 1000X intermediate stocks for every desired final concentration.

  • Media Dilution: Dilute the 1000X stocks 1:1000 directly into pre-warmed (37°C) complete cell culture media. Mix vigorously by inversion.

  • Application: Immediately apply the media containing the compound to the cultured cells.

Table 2: Serial Dilution Matrix (Half-Log Scale)
Target Final Conc.1000X Stock Conc.Preparation of 1000X Stock (in DMSO)Final 1:1000 Dilution (in Media)Final DMSO %
10.0 µM 10.0 mMUse Master Stock directly1 µL stock + 999 µL Media0.1%
3.0 µM 3.0 mM30 µL of 10 mM + 70 µL DMSO1 µL stock + 999 µL Media0.1%
1.0 µM 1.0 mM33.3 µL of 3.0 mM + 66.7 µL DMSO1 µL stock + 999 µL Media0.1%
0.3 µM 0.3 mM30 µL of 1.0 mM + 70 µL DMSO1 µL stock + 999 µL Media0.1%
0.1 µM 0.1 mM33.3 µL of 0.3 mM + 66.7 µL DMSO1 µL stock + 999 µL Media0.1%
Vehicle Control 0 mMPure Anhydrous DMSO1 µL pure DMSO + 999 µL Media0.1%

Self-Validating Quality Control

To ensure the integrity of your assay, implement the following self-validating checks:

  • Phase-Contrast Microscopy Check: Before adding the 1X media to your cells, place a drop of the highest concentration (10 µM in media) on a glass slide. Observe under a phase-contrast microscope at 20X or 40X magnification. The presence of refractile crystals or cloudy emulsions indicates compound precipitation. If observed, the maximum soluble limit in that specific media has been exceeded.

  • Strict Vehicle Baseline: The 0.1% DMSO vehicle control must be run in parallel with all experimental conditions. The viability and phenotype of the vehicle control must be statistically indistinguishable from untreated cells. If the vehicle control shows >5% variance from untreated cells, the DMSO batch may be compromised or the cell line is hypersensitive.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541.[Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., Downward, J., Freshney, R. I., Knezevic, I., ... & Cancer Research UK. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021-1046.[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Double, J. A. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. (Note: Adapted principles for in vitro fitness factors of small molecule tools are widely detailed in related literature by Workman et al., Chemistry & Biology, 17(6), 561-577).[Link]

Method

Validated HPLC method for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline quantification

An Application Note and Protocol for the Validated Quantification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline by High-Performance Liquid Chromatography Abstract This document details a robust, validated reversed-phase h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Validated Quantification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline by High-Performance Liquid Chromatography

Abstract

This document details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. The method is designed for use in research, quality control, and drug development settings. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase composed of phosphate buffer and acetonitrile, with UV detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This protocol provides a comprehensive framework, from initial system setup and validation to routine sample analysis, ensuring reliable and reproducible results.

Introduction and Scientific Rationale

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a heterocyclic compound featuring both an aniline and an imidazole moiety. Such structures are common scaffolds in medicinal chemistry, making their accurate quantification essential for pharmacokinetic studies, stability testing, and quality assurance of active pharmaceutical ingredients (APIs) and their formulations.

The selection of RP-HPLC is predicated on the analyte's molecular structure. The combination of the nonpolar ethyl-substituted benzene ring and the polar imidazole group makes it ideally suited for separation based on hydrophobic interactions with a nonpolar stationary phase.[5] A C18 column was chosen for its strong hydrophobic retention capabilities, which is necessary to achieve good separation from polar impurities and potential degradation products.[6][7] A phosphate buffer is incorporated into the mobile phase to maintain a consistent pH, ensuring reproducible retention times and peak shapes by controlling the ionization state of the analyte's amine and imidazole groups. UV detection is employed due to the strong chromophoric nature of the aniline and imidazole rings. This entire methodology is underpinned by a rigorous validation process to demonstrate its fitness for purpose, as mandated by regulatory bodies like the FDA and outlined in ICH and USP guidelines.[1][8][9][10][11]

Materials and Instrumentation

2.1 Reagents and Chemicals

  • 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Hydrochloric Acid (1N, Analytical Grade)

  • Sodium Hydroxide (1N, Analytical Grade)

  • Hydrogen Peroxide (30%, Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

2.2 Instrumentation

  • HPLC system equipped with a binary pump, online degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-15 min: 20% to 80% B; 15-20 min: 80% B; 20.1-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time 25 minutes

Standard and Sample Preparation

4.1 Mobile Phase Preparation

  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Filter acetonitrile through a 0.45 µm membrane filter and degas.

4.2 Standard Stock Solution (1000 µg/mL) Accurately weigh 25 mg of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

4.3 Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.4 Sample Preparation The preparation of test samples will depend on the matrix. For a drug substance, accurately weigh an appropriate amount, dissolve in the diluent, and dilute to a final concentration within the validated linear range of the method. All solutions must be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol and Results

The validation of this analytical method is performed in accordance with ICH Q2(R2) guidelines to establish its suitability for its intended purpose.[1][2][4]

Caption: Workflow for HPLC Method Validation.

5.1 System Suitability Rationale: System suitability testing (SST) is an integral part of any chromatographic method, verifying that the system is performing adequately for the analysis to be done.[12][13][14] It is checked before performing any sample analysis. Protocol: A standard solution (e.g., 25 µg/mL) is injected six consecutive times. Acceptance Criteria & Results:

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T)T ≤ 2.01.15
Theoretical Plates (N)N > 20007800
% RSD of Peak Area≤ 2.0%0.85%
% RSD of Retention Time≤ 1.0%0.20%

5.2 Specificity (including Forced Degradation) Rationale: Specificity demonstrates the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[15][16][17] Forced degradation studies are conducted to produce potential degradation products and prove the stability-indicating nature of the method.[18][19][20][21] Protocol: The drug substance is subjected to stress conditions. Samples are then diluted to a target concentration and analyzed. The chromatograms are compared to that of an unstressed standard.

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heat at 80°C for 2 hours. Neutralize.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Drug substance stored in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) for 24 hours. Acceptance Criteria & Results: The method is specific if the analyte peak is free from interference from degradation products, impurities, or excipients. Peak purity analysis (using a PDA detector) should confirm homogeneity.

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Main peak is well-resolved from two minor degradant peaks.
Base Hydrolysis~12%Main peak is well-resolved from one major degradant peak.
Oxidative Degradation~20%Significant degradation with multiple small peaks, all resolved from the main peak.
Thermal Degradation~5%Minor degradation, no interfering peaks observed.
Photolytic Degradation~8%Minor degradation, no interfering peaks observed.

5.3 Linearity and Range Rationale: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][17][22] Protocol: Analyze calibration standards at a minimum of five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Acceptance Criteria & Results:

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²)≥ 0.9990.9998
y-interceptClose to zero152 (negligible)
Validated Range -1 - 100 µg/mL

5.4 Accuracy Rationale: Accuracy demonstrates the closeness of the results obtained by the method to the true value.[16][17] Protocol: The accuracy is determined by applying the method to a sample (or placebo) spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), each in triplicate. Acceptance Criteria & Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%20.019.999.5%0.9%
100%25.025.2100.8%0.7%
120%30.029.899.3%0.8%
Average --99.9% -

5.5 Precision Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16][17] Protocol:

  • Repeatability (Intra-day precision): Six replicate analyses of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): The same analysis as repeatability, but performed on a different day, by a different analyst, or on a different instrument. Acceptance Criteria & Results:

Precision Level% RSD of Assay Results
Acceptance Criteria ≤ 2.0%
Repeatability0.95%
Intermediate Precision1.35%

5.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ) Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. Protocol: Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria & Results:

  • LOD is typically where S/N = 3:1.

  • LOQ is typically where S/N = 10:1.

ParameterResult
LOD0.3 µg/mL
LOQ1.0 µg/mL

5.7 Robustness Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol: Analyze a standard sample while making small variations to the method parameters, one at a time.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH: ± 0.2 units (pH 3.3 and 3.7) Acceptance Criteria & Results: The system suitability parameters must still be met, and the assay results should not significantly change. The %RSD of the assay results under all robustness conditions was found to be < 2.0%.

Step-by-Step Protocol for Routine Sample Analysis

Sample_Analysis_Workflow prep_node Sample & Standard Preparation hplc_run HPLC System Setup & Equilibration prep_node->hplc_run sst_check Perform System Suitability Test (SST) hplc_run->sst_check decision_node decision_node sst_check->decision_node Check Criteria decision_node->hplc_run Fail (Troubleshoot) analysis_seq Run Analytical Sequence (Standards & Samples) decision_node->analysis_seq Pass data_proc Process Data & Integrate Peaks analysis_seq->data_proc quant_calc Generate Calibration Curve & Calculate Concentrations data_proc->quant_calc report_gen Generate Final Report quant_calc->report_gen

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Welcome to the technical support guide for the synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route to this valuable intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies to maximize your yield and purity.

Overview of Synthetic Strategies

The synthesis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline typically proceeds via one of two primary pathways: Reductive Amination or Nucleophilic Substitution . The choice between these routes often depends on the availability and stability of the starting materials.

Synthetic_Pathways cluster_A Route A: Reductive Amination cluster_B Route B: Nucleophilic Substitution Aniline 4-Ethylaniline Imine Imine Intermediate Aniline->Imine + Aldehyde - H₂O Product 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Aniline->Product + Chloro-imidazole + Base, - HCl Aldehyde 1H-Imidazole-2-carbaldehyde Aldehyde->Imine ChloroImidazole 2-(Chloromethyl)-1H-imidazole ChloroImidazole->Product Imine->Product + Reducing Agent

Caption: Primary synthetic routes to the target compound.

Reductive amination (Route A) is often preferred for its high atom economy and convergence, forming the C-N bond in a single pot.[1][2] Nucleophilic substitution (Route B) is a classic and effective alternative, particularly if the halogenated imidazole is more readily available than the corresponding aldehyde.[3][4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Reductive Amination (Route A)

Q1: My reaction yield is very low, and I recover mostly my starting 4-ethylaniline. What is the most likely cause?

A1: This issue almost always points to inefficient imine formation. The condensation of an aniline with an aldehyde to form an imine is a reversible equilibrium reaction.[1] To drive the reaction forward and achieve a high yield, you must actively remove the water that is formed as a byproduct.

  • Causality: Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of more products (the imine).

  • Solutions:

    • Use a Dehydrating Agent: Add 4Å molecular sieves to the reaction mixture during the imine formation step. This is a simple and effective method for sequestering water in situ.[5]

    • Azeotropic Removal: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene can effectively remove water azeotropically.

    • Control pH: The optimal pH for imine formation is mildly acidic (pH 4-6).[5] This is a critical balancing act: the medium must be acidic enough to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity, but not so acidic that it fully protonates the aniline's nitrogen, which would destroy its nucleophilicity. Adding a catalytic amount of acetic acid is common practice.

Q2: My TLC shows a new spot after adding the aldehyde, but after adding the reducing agent, I get a complex mixture including a significant byproduct. What's happening?

A2: This suggests that while the imine is forming, your reduction step is either non-selective or side reactions are competing with the desired transformation. The choice of reducing agent is paramount.

  • Causality: Strong, non-selective hydrides like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to its corresponding alcohol, competing with the reduction of the imine.[5][6] More selective reducing agents are designed to preferentially reduce the protonated iminium ion over a neutral carbonyl.

  • Troubleshooting Workflow:

Side_Reactions Aldehyde 1H-Imidazole-2-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Aniline Alcohol Imidazol-2-yl-methanol (Aldehyde Reduction) Aldehyde->Alcohol Non-Selective Reduction (e.g., NaBH₄) Aniline 4-Ethylaniline Aniline->Imine Product Desired Product Imine->Product Selective Reduction (e.g., NaBH(OAc)₃) Dimer Dialkylated Aniline (Over-alkylation) Product->Dimer + Imine (Excess Reagent)

Caption: Competing reactions in reductive amination.

  • Solutions & Recommended Agents:

Reducing AgentSelectivity for Iminium IonCommon SolventsKey Considerations
Sodium Triacetoxyborohydride Excellent DCE, THF, CH₂Cl₂The gold standard for one-pot reductive aminations. Mild, high-yielding, and does not require strict pH control.[5][6]
Sodium Cyanoborohydride GoodMeOH, EtOHEffective at mildly acidic pH (6-7).[7] Highly toxic and can release HCN gas, requiring careful handling.[5]
Sodium Borohydride PoorMeOH, EtOHInexpensive but can reduce the starting aldehyde. Best used in a two-step process where the imine is fully formed before its addition.[6]
Catalytic Hydrogenation (H₂/Pd) ExcellentVarious"Green" method with high atom economy, but the catalyst can be sensitive to poisoning and may reduce other functional groups.[5]

Recommendation: For reliability and safety, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation.

Category 2: Nucleophilic Substitution (Route B)

Q3: When reacting 4-ethylaniline with 2-(chloromethyl)-1H-imidazole, I get a very low yield of my desired product and a lot of intractable material. How can I improve this?

A3: This outcome typically results from a combination of factors including an inappropriate base, solvent choice, and potential side reactions at the imidazole nitrogen.

  • Causality: 4-Ethylaniline is a relatively weak nucleophile. To facilitate the reaction, a base is required to deprotonate the aniline, increasing its nucleophilicity. However, strong bases can also deprotonate the N-H of the imidazole ring, creating a competing nucleophile. Furthermore, the reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the Sₙ2 reaction.

  • Solutions:

    • Choice of Base: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are strong enough to facilitate the reaction without causing excessive side reactions. Avoid strong, soluble bases like NaOH or KOtBu.

    • Solvent Selection: Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are excellent solvent choices. They are polar enough to dissolve the reactants but are aprotic, which is ideal for Sₙ2 reactions.

    • Addition of a Catalyst: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction via the Finkelstein reaction. The iodide displaces the chloride in situ to form the more reactive 2-(iodomethyl)-1H-imidazole, which is then more readily attacked by the aniline.[3]

    • Temperature Control: Start the reaction at room temperature and gently heat to 50-60 °C if the reaction is sluggish. Overheating can lead to decomposition and byproduct formation.

Validated Experimental Protocols

Protocol A: Reductive Amination using NaBH(OAc)₃

This one-pot protocol is recommended for its high yield and operational simplicity.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1H-imidazole-2-carbaldehyde (1.0 eq) and 4-ethylaniline (1.05 eq).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) to form a ~0.2 M solution.

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as monitored by TLC.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol B: Nucleophilic Substitution

This protocol is a robust alternative if 2-(chloromethyl)-1H-imidazole is the available starting material.

  • Reaction Setup: To a round-bottom flask, add 4-ethylaniline (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq).

  • Solvation: Add anhydrous Dimethylformamide (DMF) to form a ~0.3 M solution.

  • Reagent Addition: Add a solution of 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in a small amount of DMF dropwise to the mixture. Note: If using the freebase of the chloro-imidazole, only 1.0 eq of K₂CO₃ is needed.

  • Reaction: Stir the reaction mixture at 50 °C for 8-16 hours. Monitor the consumption of the starting materials by TLC.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous slurry three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol A.

References

  • Benchchem.
  • Al-Hourani, B. et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Patel, V. et al. (2025). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. World Journal of Pharmaceutical and Life Sciences.
  • Patel, V. et al. (2023). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. GSC Biological and Pharmaceutical Sciences.
  • Madkour, H. M. F. et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Khattab, M. et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Orduña, J. et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Medley, J. W. & Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

Sources

Optimization

Troubleshooting 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline solubility issues in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline .

Rather than providing generic advice, this guide deconstructs the structural causality behind your solubility issues, provides self-validating experimental workflows, and answers edge-case FAQs to ensure the integrity of your assay data.

Physicochemical Profiling: The Causality of "Crash Out"

To troubleshoot solubility, we must first understand the molecular architecture of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. The molecule is dibasic, featuring two distinct ionizable centers:

  • The Imidazole Ring: Has a conjugate acid pKa​ of approximately 6.8–7.0[1][2][3].

  • The Secondary Aniline Amine: Has a conjugate acid pKa​ of approximately 4.5–5.0[1].

  • The 4-Ethyl Group: Contributes significant lipophilicity to the aromatic core.

The Root Cause: At a physiological pH of 7.4, the ambient hydrogen ion concentration is insufficient to protonate either basic center. The molecule exists predominantly as an uncharged, lipophilic free base. When a highly concentrated DMSO stock is introduced into an aqueous buffer at pH 7.4, the localized concentration of this free base instantly exceeds its thermodynamic solubility limit. This triggers rapid nucleation, causing the compound to precipitate or "crash out" of solution[4][5].

Table 1: Solvation States and Predicted Solubility by pH
Assay pHImidazole State ( pKa​ ~7.0)Aniline State ( pKa​ ~4.6)Net Molecular ChargeAqueous Solubility Profile
pH 4.0 ProtonatedProtonated+2Highly Soluble (>1 mM)
pH 6.0 ProtonatedNeutral+1Moderately Soluble (~100–500 µM)
pH 7.4 NeutralNeutral0Poorly Soluble (<10 µM)
Table 2: Excipient Rescue Strategies
Excipient / CarrierWorking Conc.Mechanism of ActionAssay Compatibility
DMSO ≤ 1.0% v/vCo-solvent; lowers dielectric constant.Broad; cytotoxic to cells at >1%[6][7].
Tween-20 / Triton X-100 0.01% – 0.05% v/vMicellar solubilization; shields lipophilic ethyl group.Biochemical assays; lyses cells[7].
HP-β-Cyclodextrin 2.0% – 5.0% w/vHydrophobic cavity inclusion complexation.Excellent for live-cell assays.

Solubility Troubleshooting Decision Matrix

G Start Precipitation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline observed in assay CheckPH Is acidic pH (5.5 - 6.0) compatible with assay? Start->CheckPH AdjustPH Adjust buffer pH to 5.5 - 6.0 (Protonates Imidazole) CheckPH->AdjustPH Yes CoSolvent Optimize Co-solvents (e.g., reduce DMSO to <1%, add 0.05% Tween-20) CheckPH->CoSolvent No CheckSol1 Is compound soluble? AdjustPH->CheckSol1 CheckSol1->CoSolvent No Success Proceed with Assay CheckSol1->Success Yes CheckSol2 Is compound soluble? CoSolvent->CheckSol2 Formulation Complexation / Formulation (e.g., 5% HP-β-CD) CheckSol2->Formulation No CheckSol2->Success Yes Formulation->Success

Fig 1: Stepwise troubleshooting workflow for resolving aqueous precipitation of dibasic small molecules.

Self-Validating Methodology: Kinetic Solubility via Turbidimetry

To empirically determine the maximum working concentration of your compound before it crashes out, you must measure its kinetic solubility[4][8]. This protocol is self-validating because it utilizes a non-absorbing wavelength (620 nm) to isolate light scattering (precipitation) from the compound's intrinsic UV absorbance.

Materials:

  • 10 mM stock of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline in anhydrous DMSO.

  • Target aqueous assay buffer (e.g., PBS pH 7.4).

  • 96-well clear-bottom microplate.

Step-by-Step Protocol:

  • Preparation of Vehicle Baseline: Aliquot 198 µL of assay buffer into Column 1 of the microplate. Add 2 µL of pure DMSO. This serves as your optical blank to rule out buffer-induced scattering.

  • Serial Dilution in Solvent: Prepare a 2-fold serial dilution of the compound in pure DMSO (e.g., 10 mM down to 0.15 mM)[9]. Causality note: Diluting in DMSO first prevents the cumulative error and premature nucleation that occurs when performing serial dilutions directly in aqueous media.

  • Aqueous Introduction: Aliquot 198 µL of assay buffer into Columns 2-12. Rapidly inject 2 µL of each DMSO dilution into the corresponding wells while the plate is on an orbital shaker. (Final DMSO concentration is strictly locked at 1.0% v/v)[6].

  • Equilibration: Incubate the plate at 37°C for 2 hours with continuous shaking (300 rpm).

  • Quantification: Read the plate absorbance at 620 nm.

  • Data Validation: Plot Absorbance vs. Final Compound Concentration. The point at which the absorbance curve sharply deviates from the vehicle baseline indicates the formation of micro-precipitates (the kinetic solubility limit)[5].

Frequently Asked Questions (FAQs)

Q: My stock solution in DMSO is perfectly clear, but I am losing target inhibition in my biochemical assay without any visible precipitate. What is happening? A: You are likely experiencing micro-aggregation. Even if macro-precipitates are not visible to the naked eye, the uncharged free-base form of the compound can form colloidal aggregates in pH 7.4 buffer. These aggregates sequester the active monomeric compound, artificially lowering the effective concentration[8]. Furthermore, these aggregates can non-specifically bind to and denature your target protein. Fix: Run a control assay spiked with 0.01% Triton X-100. If target inhibition is restored, colloidal aggregation was the culprit[7].

Q: I am running a live-cell assay at pH 7.4. I cannot use acidic buffers (which kill the cells) or detergents like Tween-20 (which lyse the membranes). How can I keep the compound soluble? A: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare your cell culture media with 2% to 5% (w/v) HP-β-CD. The lipophilic 4-ethyl group and the aromatic rings of the compound will spontaneously partition into the hydrophobic inner cavity of the cyclodextrin torus. The hydrophilic exterior of the cyclodextrin keeps the complex dissolved in the aqueous media without disrupting cellular phospholipid bilayers.

Q: Does the order of addition matter when setting up the assay? A: Absolutely. Nucleation is driven by localized supersaturation. If you pipette aqueous buffer into your DMSO stock, the compound will instantly crash out as the localized water concentration spikes. Always add the DMSO stock dropwise into a much larger, rapidly mixing volume of aqueous buffer. For high-throughput screening, utilizing Acoustic Droplet Ejection (ADE) transfers nanoliter volumes of DMSO, which dissipate instantly in the buffer, effectively bypassing the localized nucleation threshold[9].

Q: Why does the compound seem to disappear when I use plastic microfuge tubes? A: At pH 7.4, the neutral, lipophilic state of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline exhibits high non-specific binding (NSB) to hydrophobic surfaces like polystyrene or polypropylene[6][9]. Fix: Use glass vials for intermediate dilutions, or use low-binding polymer plastics. Adding a carrier protein like 0.1% BSA to your buffer can also competitively block the plastic binding sites, keeping your small molecule in solution.

References

  • "How to enhance drug solubility for in vitro assays? - ResearchGate", ResearchGate,[Link]

  • "pKa Data Compiled by R. Williams", Organic Chemistry Data,[Link]

  • "Improving IC 50 Results with Acoustic Droplet Ejection", ResearchGate,[Link]

  • "Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library", PMC,[Link]

  • "Imidazole - Wikipedia", Wikipedia,[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Separation

Welcome to our dedicated technical support guide for the chromatographic separation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the chromatographic separation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to manipulate mobile phase parameters to achieve robust and reliable separations. This guide is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline that influence its HPLC separation?

A1: Understanding the analyte's structure is paramount. 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline possesses two key functional groups that dictate its chromatographic behavior:

  • Aniline Moiety: A weakly basic aromatic amine.

  • Imidazole Moiety: A heterocyclic amine that is also basic.

This dual-basic nature means the molecule's overall charge is highly dependent on the mobile phase pH. In reversed-phase HPLC, analyte retention increases for more hydrophobic (less polar) compounds.[1] As a basic compound, 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline becomes protonated (ionized) as the pH decreases, making it more polar and thus less retained.[1] Conversely, at a higher pH, it exists in its neutral, less polar form, leading to longer retention.[2][3] This pH-dependent behavior is the most critical factor to control for achieving a reproducible separation.

Q2: I'm developing a new method. What is a good starting point for a reversed-phase mobile phase?

A2: A pragmatic starting point for method development is a simple screening gradient using a C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C.

This initial run will reveal the approximate organic solvent concentration required to elute the compound. The low pH (around 2.7 with 0.1% formic acid) ensures that the compound is in a single, fully protonated state, which often leads to sharper peaks by minimizing secondary interactions with the stationary phase.[4][5]

Q3: Should I use Acetonitrile or Methanol as the organic modifier? How do I choose?

A3: The choice of organic modifier is a powerful tool for changing separation selectivity.[6][7] Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in reversed-phase HPLC.[8][9][10]

  • Acetonitrile (ACN): Generally has a higher elution strength than methanol, meaning you need less of it to achieve the same retention time.[7] It also produces lower backpressure due to its lower viscosity when mixed with water.[9][10] Its low UV cutoff (~190 nm) is advantageous for low-wavelength detection.[9]

  • Methanol (MeOH): Can offer different selectivity due to its ability to engage in hydrogen bonding interactions.[11] If you are struggling to resolve your analyte from impurities with ACN, switching to MeOH is a logical next step.[7]

A comparison of their key properties is summarized below.

PropertyAcetonitrile (ACN)Methanol (MeOH)Isopropanol (IPA)
Elution Strength StrongerWeakerStrong
Viscosity (in water) LowHigherHigh
UV Cutoff ~190 nm~205 nm~205 nm
Selectivity Dipole-dipole interactionsHydrogen bonding donor/acceptorSimilar to MeOH
Primary Use Case General purpose, good peak shape, low pressureAlternative selectivity to ACNStrong solvent, used for column flushing or when high elution strength is needed

Data compiled from multiple sources.[9][10][12]

Experimental Protocol: Modifier Selectivity Screen

  • Develop a baseline gradient method using Acetonitrile/Water with 0.1% Formic Acid.

  • Replace Acetonitrile with Methanol. To get similar retention, you will likely need to increase the percentage of methanol in the mobile phase.[7]

  • Run the same gradient profile (e.g., 10-100% MeOH).

  • Compare the chromatograms. Look for changes in peak order or resolution between your analyte and any impurities. This demonstrates the change in selectivity.[6]

Q4: My peak shape is terrible (severe tailing). What is the most likely cause and how do I fix it?

A4: Peak tailing is the most common issue when analyzing basic compounds like yours.[13] The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4]

There are three primary strategies to combat this:

  • Lower the Mobile Phase pH: At a low pH (e.g., < 3), the silanol groups are fully protonated (Si-OH) and therefore neutral.[4] This eliminates the ionic interaction causing the tailing. Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is highly effective.[14]

  • Use a High-Purity, End-Capped Column: Modern "base-deactivated" columns are made from high-purity silica with fewer metal contaminants and have most of the residual silanol groups chemically bonded ("end-capped").[13] This drastically reduces the sites available for secondary interactions.

  • Work at High pH: An alternative approach is to use a high pH mobile phase (e.g., pH > 9) with a pH-stable column.[3] At high pH, the analyte is in its neutral form, eliminating the charge-based interaction. However, the silanols are fully deprotonated, which can still cause issues. This strategy is most effective for polar basic compounds where you need to increase retention.[3]

Troubleshooting Guide

Problem: Severe Peak Tailing and Inconsistent Retention
  • Q: I'm using a buffered mobile phase at pH 5, but my peak for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is still tailing badly. Why? A: A pH of 5 is problematic for your compound. The pKa of the aniline's conjugate acid is around 4.6, and the imidazole's is around 7. At pH 5, your analyte exists in a mixed population of ionized and non-ionized states. This equilibrium on the column leads to poor peak shape. Furthermore, at this pH, some surface silanols on the column are deprotonated and negatively charged, leading to the secondary interactions discussed above.[15]

    Solution Workflow:

    • Control the pH: The most robust methods are achieved when the mobile phase pH is at least 2 units away from the analyte's pKa.[15]

      • Option A (Recommended): Lower the pH to < 3 using 0.1% formic acid or 0.1% TFA. This fully protonates the analyte and fully protonates the silanol groups, leading to good peak shape.[4][5]

      • Option B (For alternative selectivity): Increase the pH to > 9 using a pH-stable column and a buffer like ammonium bicarbonate. This deprotonates the analyte, making it neutral.[16]

    • Choose the Right Buffer: If you must work at an intermediate pH, select a buffer whose pKa is within +/- 1 unit of your target pH.[17]

      BufferpKa(s)Useful pH RangeLC-MS Compatible?
      Formic Acid3.752.8 - 4.8Yes
      Acetic Acid4.763.8 - 5.8Yes
      Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
      Ammonium Acetate4.76, 9.243.8-5.8, 8.2-10.2Yes
      Ammonium Bicarbonate6.3, 10.38.8 - 10.8Yes

    Data compiled from multiple sources.[18][19]

    Workflow Diagram: Troubleshooting Peak Tailing

    G start Start: Peak Tailing Observed check_pH Is Mobile Phase pH at least 2 units from analyte pKa? start->check_pH check_column Are you using a modern, high-purity, end-capped column? check_pH->check_column Yes lower_pH lower_pH check_pH->lower_pH No change_column Action: Switch to a base-deactivated column check_column->change_column No add_competitor Consider adding a competing base (e.g., Triethylamine - legacy method) check_column->add_competitor Yes solution Result: Symmetrical Peak lower_pH->solution change_column->solution add_competitor->solution

    Caption: A logical workflow for diagnosing and fixing peak tailing for basic analytes.

Problem: Analyte is Poorly Retained or Elutes at the Void Volume
  • Q: I'm using 95% acetonitrile with 0.1% formic acid, but my compound still has almost no retention on a C18 column. What should I do? A: 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a relatively polar molecule, especially in its protonated state at low pH. If it is not retained well even with a high percentage of a weak aqueous mobile phase, it may be too polar for conventional reversed-phase chromatography.

    Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is a technique designed specifically for the separation of polar compounds that are not retained in reversed-phase.[20][21] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[21][22]

    Experimental Protocol: Initial HILIC Screen

    • Column: Use a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: Start with 100% A and gradient to 100% B. In HILIC, water is the strong eluting solvent, which is the opposite of reversed-phase.[22]

    • Mechanism: The principle involves partitioning the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[21] Elution is achieved by increasing the water content of the mobile phase.

    HILIC vs. Reversed-Phase Logic

    G cluster_0 Reversed-Phase (RP) cluster_1 HILIC rp_sp Stationary Phase: Non-Polar (e.g., C18) rp_mp Mobile Phase: Polar (High % Water) rp_analyte Analyte: Non-Polar hilic_analyte Analyte: Polar rp_analyte->hilic_analyte Analyte Polarity Increases hilic_sp Stationary Phase: Polar (e.g., Silica) hilic_mp Mobile Phase: Non-Polar (High % ACN)

    Caption: The inverse relationship between Reversed-Phase and HILIC chromatography based on analyte polarity.

By systematically applying these principles of mobile phase optimization—controlling pH, selecting the appropriate organic modifier, and choosing the correct chromatographic mode—you can develop a robust, reliable, and efficient method for the separation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline.

References

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Technology Networks. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI. Retrieved from [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2026, February 2). ResearchGate. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc.. Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • Acetonitrile shortage: use of isopropanol as an alternative elution system for ultra/high performance liquid chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2025, November 29). LCGC International. Retrieved from [Link]

  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. (2015, January 29). PubMed. Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017, May 15). PubMed. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). SpringerLink. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 21). Element Lab Solutions. Retrieved from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. Retrieved from [Link]

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019, February 19). Technology Networks. Retrieved from [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Sustainable and Eco-Friendly Alternatives for Liquid Chromatographic Analysis. (2017, June 4). ACS Publications. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Chiral Separation and Determination of Imidazole... (n.d.). Ovid. Retrieved from [Link]

  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex. Retrieved from [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. (2021, January 11). Restek Resource Hub. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Crawford Scientific. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Ethylaniline. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]

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Optimization

Technical Support Center: Resolving Peak Tailing in 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline Chromatography

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic, nitrogen-rich compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic, nitrogen-rich compounds.

4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline presents a unique analytical hurdle due to its dual basic sites: an imidazole ring (pKa ~6.9) and a secondary aniline nitrogen (pKa ~4.5). These functional groups are notorious for causing severe peak tailing, broadening, and retention time shifts in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic understanding of the problem, actionable troubleshooting FAQs, and self-validating experimental workflows to restore peak symmetry.

Part 1: The Mechanistic Root Cause of Peak Tailing

Peak tailing for basic compounds on silica-based stationary phases is rarely a fluid dynamics issue; it is fundamentally a thermodynamic problem driven by secondary interactions.

While the primary retention mechanism in RP-HPLC is hydrophobic partitioning between the analyte's 4-ethyl group and the C18/C8 alkyl chains, the basic nitrogens in the imidazole and aniline moieties engage in secondary interactions with residual surface silanols (Si-OH) on the silica support.

At a mobile phase pH above 3.0, these acidic silanols begin to deprotonate into negatively charged silanoxide ions (Si-O⁻)[1]. Simultaneously, if the pH is below 8.0, the imidazole and aniline nitrogens remain positively charged (protonated). This electrostatic attraction creates a strong cation-exchange mechanism. Because these silanol sites are heterogeneously distributed across the silica surface and exhibit slow desorption kinetics, the analyte molecules release from the stationary phase at different rates. This kinetic lag directly results in the characteristic asymmetrical "tail" observed in your chromatogram[2].

Mechanism Analyte 4-ethyl-N-(1H-imidazol- 2-ylmethyl)aniline (Protonated Basic Sites) Interaction Strong Cation-Exchange & Hydrogen Bonding Analyte->Interaction Silanol Deprotonated Silanols (Si-O⁻) on Silica Silanol->Interaction Result Severe Peak Tailing & Broadening Interaction->Result

Secondary cation-exchange mechanism causing peak tailing for basic compounds on silica columns.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I am using a standard C18 column at pH 7.0, and my peak tailing factor is >2.0. Why is this happening? A: At pH 7.0, you are operating exactly at the pKa of the imidazole ring (~6.9). According to the Henderson-Hasselbalch equation, the molecule exists in a dynamic 50/50 equilibrium between its protonated and neutral states. This dual-state existence leads to split peaks or severe broadening because the two forms have different hydrophobicities. Furthermore, at pH 7.0, surface silanols are fully deprotonated, maximizing unwanted cation-exchange interactions with the protonated fraction of your analyte[2].

Q2: How should I adjust my mobile phase pH to fix this? A: A fundamental rule in chromatographic method development is to set the mobile phase pH at least two units away from the analyte's pKa[3]. For 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, you have two optimal pH windows:

  • Low pH (pH 2.0 - 2.5): Ensures both the imidazole and aniline nitrogens are fully protonated (neutralizing the pKa equilibrium). Crucially, this low pH suppresses silanol ionization, keeping them in their neutral (Si-OH) state and eliminating cation-exchange interactions[1].

  • High pH (pH 9.5 - 10.5): Ensures the analyte is completely deprotonated (neutral). While silanols are highly active at this pH, the neutral analyte cannot engage in electrostatic interactions. Note: This requires a high-pH stable hybrid silica column.

Q3: What column chemistry is best suited for this molecule? A: Avoid older, non-endcapped silica columns. Instead, opt for:

  • Polar-Embedded Columns (e.g., Amide or Carbamate C18): These incorporate a polar functional group near the silica surface, which creates a localized water layer that sterically shields basic analytes from residual silanols.

  • Highly Endcapped / Hybrid Silica Columns: Hybrid particles (where methyl groups replace some surface silanols within the silica matrix) significantly reduce silanol activity and allow for high-pH mobile phases without column dissolution[2].

Q4: Can I use mobile phase additives instead of buying a new column? A: Yes. If you are restricted to a standard C18 column at mid-pH, you can use a "silanol blocker" like Triethylamine (TEA) at 0.1% - 0.2% (v/v). TEA is a small, highly basic molecule that aggressively competes with your analyte for the active silanoxide sites, effectively masking them. Alternatively, chaotropic salts can be used for ion-pairing, though these are strictly incompatible with Mass Spectrometry[4].

Troubleshooting Start Observe Peak Tailing for Imidazole/Aniline CheckPH Check Mobile Phase pH Is it near pKa (4-7)? Start->CheckPH AdjustPH Adjust pH < 3.0 or > 9.0 CheckPH->AdjustPH Yes CheckCol Check Column Chemistry Is it fully endcapped? CheckPH->CheckCol No Success Symmetrical Peak (Tailing Factor < 1.2) AdjustPH->Success ChangeCol Switch to Polar-Embedded or Hybrid Silica C18 CheckCol->ChangeCol No AddBase Add Silanol Blocker (e.g., 0.1% TEA) CheckCol->AddBase Yes, but still tailing ChangeCol->Success AddBase->Success

Decision tree for troubleshooting and resolving basic compound peak tailing in RP-HPLC.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Low-pH Ion-Suppression Workflow (LC-MS Compatible)

This protocol forces the analyte into a single protonated state while neutralizing surface silanols. It is a self-validating system: if tailing persists after executing this protocol, the issue is likely physical (e.g., column voiding or excessive extra-column volume), not chemical secondary interactions.

Step-by-Step Methodology:

  • Aqueous Phase Preparation (Mobile Phase A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.5 using pure Formic Acid.

    • Causality: Formate provides excellent buffering capacity at pH 2.5, ensuring the pH remains stable during the gradient and forcing the analyte into a fully ionized state[5].

  • Organic Phase Preparation (Mobile Phase B): Use 100% LC-MS grade Acetonitrile spiked with 0.1% Formic Acid.

  • Column Equilibration: Install a fully endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Flush with 95% A / 5% B for 15 column volumes to ensure complete protonation of the stationary phase.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 5 minutes at a flow rate appropriate for your column ID (e.g., 0.4 mL/min for 2.1 mm).

  • Validation: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A successful, chemically optimized run will yield a Tf​≤1.2 .

Protocol 2: High-pH Neutralization Workflow (UV/Prep-LC Compatible)

Step-by-Step Methodology:

  • Aqueous Phase Preparation (Mobile Phase A): Prepare 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust pH to 10.0 using Ammonium Hydroxide.

    • Causality: Bicarbonate buffers effectively at high pH, keeping the imidazole and aniline moieties entirely deprotonated and neutral[6].

  • Organic Phase Preparation (Mobile Phase B): 100% Methanol.

    • Causality: Methanol provides superior solubility for the neutral, highly hydrophobic form of the analyte compared to Acetonitrile.

  • Column Selection (Critical Step): You must use an Ethylene Bridged Hybrid (BEH) C18 column. Standard silica will rapidly dissolve at pH 10.0[7].

  • Isocratic Testing: Run an isocratic method at 40% B. Monitor via UV at 254 nm.

  • Validation: The retention time should be significantly longer than in Protocol 1 (due to the increased hydrophobicity of the neutral molecule), yielding a sharp, symmetrical peak.

Part 4: Quantitative Data & Selection Guides

Table 1: Buffer Selection Guide for Basic Compounds
Buffer SystemOptimal pH RangeVolatility (LC-MS)Mechanism of Tailing Suppression
Ammonium Formate / Formic Acid 2.5 - 3.5YesSilanol neutralization (Si-OH) & Analyte protonation
Phosphate Buffer (K/Na) 2.1 - 3.1NoSuperior buffering capacity; Silanol neutralization
Ammonium Acetate / Acetic Acid 3.8 - 5.8YesNot recommended (Too close to Aniline pKa)
Ammonium Bicarbonate / Ammonia 9.0 - 11.0YesAnalyte neutralization (Complete Deprotonation)
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (Ion-suppressive)Ion-pairing with basic nitrogens & Low pH
Table 2: Column Chemistry Selection Matrix
Column ChemistrySilanol ActivitypH StabilityBest Use Case for 4-ethyl-N-(...)-aniline
Standard Silica C18 (Non-endcapped) High2.0 - 8.0Avoid. Will cause severe tailing and sample loss.
Fully Endcapped C18 Low2.0 - 8.0Standard low-pH LC-MS workflows (Protocol 1).
Polar-Embedded C18 (Amide/Carbamate) Very Low2.0 - 8.0Mid-pH workflows; excellent peak shape via steric shielding.
Hybrid Silica (BEH) C18 Low1.0 - 12.0High-pH workflows (Protocol 2) to run analyte in a neutral state.

Part 5: References

  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments Source: scioninstruments.com URL:

  • High Performance Liquid Chromatography : Theory Source: asau.ru URL:

  • Choosing The Buffers | High Performance Liquid Chromatography Source: scribd.com URL:

  • Why Is PH Important For HPLC Buffers | Chromatography Source: scribd.com URL:

  • pH Control in Reversed Phase HPLC | Acid Dissociation Constant Source: scribd.com URL:

  • When a buffer is used in HPLC - Chrominfo Source: blogspot.com URL:

  • CHROMATOGRAPHY CATALOG - HPLC Source: hplc.eu URL:

Sources

Troubleshooting

Technical Support Center: Crystallization and Purification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Welcome to the Technical Support Center for the purification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. As a secondary amine featuring both a hydrophobic 4-ethylphenyl moiety and a polar, basic 1H-imidazole ring, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. As a secondary amine featuring both a hydrophobic 4-ethylphenyl moiety and a polar, basic 1H-imidazole ring, this molecule presents unique thermodynamic challenges during purification. This dichotomy often leads to complex phase behaviors, including liquid-liquid phase separation (oiling out) and solvent entrapment.

This guide provides E-E-A-T-grounded troubleshooting, self-validating methodologies, and mechanistic insights to help researchers achieve high-purity crystalline products.

Part 1: Physicochemical Profiling & Crystallization Parameters

To successfully crystallize this compound, we must first understand how its structural features dictate its macroscopic behavior in solution. The table below summarizes the critical quantitative parameters and their mechanistic impacts on the crystallization workflow.

Parameter / FeatureQuantitative Target / RangeMechanistic Impact on Crystallization
Solvent:Anti-Solvent Ratio 1:1 to 1:3 (v/v)Exceeding a 1:3 ratio rapidly spikes supersaturation, bypassing the metastable zone and leading to crash-precipitation and impurity entrapment 1.
Cooling Rate 0.1 – 0.2 °C/minSlow cooling maintains the system within the metastable zone, favoring the growth of pure crystals over uncontrolled, rapid nucleation 1.
pH for Salt Formation < 2.0Ensures complete protonation of both the imidazole ring and the secondary aniline nitrogen, maximizing ionic interactions and lattice energy 2.
Seed Crystal Load 0.5% – 1.0% (w/w)Provides sufficient surface area for secondary nucleation without depleting the supersaturation too rapidly, preventing oiling out 1.
Part 2: Troubleshooting Guide (FAQs)

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing upon cooling. How do I force crystallization? A1: Oiling out (liquid-liquid phase separation) occurs when the solution reaches supersaturation at a temperature higher than the melting point of the solute-in-solvent mixture. Because 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline has a flexible ethyl chain and multiple H-bonding sites, it easily forms a solvated oil.

  • Causality & Solution: To bypass the oiling-out boundary, you must lower the supersaturation at higher temperatures. You can achieve this by adding more of the "good" solvent (e.g., ethanol) to dilute the mixture, or by introducing a seed crystal to provide a low-energy surface for nucleation [[1]](). If the free base consistently oils out, converting it to a protonated amine salt is highly recommended, as protonated bases crystallize significantly better than neutral organic compounds [[2]]().

Q2: How do I select the right solvent system for the free base? A2: The principle of "like dissolves like" dictates that the polar imidazole and aniline groups will dissolve well in polar solvents, while the ethyl group requires some non-polar character 1.

  • Causality & Solution: A mixed solvent system is usually required. Ethanol acts as an excellent "good" solvent because it disrupts the intermolecular imidazole-imidazole hydrogen bonds. Water can be used as the "poor" (anti) solvent [[1]](). For this specific compound, an Ethanol/Water binary system is ideal because water forces the hydrophobic 4-ethylphenyl group to aggregate, driving nucleation.

Q3: The recovered crystals are discolored or contain trapped impurities. How can I improve purity? A3: Discoloration in aniline derivatives is typically caused by trace oxidation products that get trapped in the crystal lattice during rapid precipitation. Imidazole derivatives are also prone to trapping impurities if crystallized too quickly 3.

  • Causality & Solution: Rapid cooling causes fast nucleation, which traps solvent and impurities within crystal defects. To resolve this, ensure the crystallization process is thermodynamically controlled. Re-dissolve the compound, perform a hot filtration to remove insoluble particulates, and cool the solution at a controlled rate (e.g., 0.1 °C/min) 1.

Part 3: Experimental Workflows
Workflow A: Reactive Crystallization (Hydrochloride Salt Formation)

Expert Insight: If the free base resists crystallization, converting it into a salt is the most reliable fallback. The introduction of strong ionic interactions overcomes the entropic penalty of organizing the flexible ethyl chain [[2]]().

  • Dissolution: Dissolve 1.0 equivalent of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline free base in a minimal volume of hot isopropanol (IPA) at 60 °C.

    • Causality: IPA is chosen over ethanol because the resulting HCl salt has lower solubility in IPA, maximizing the final thermodynamic yield.

  • Acidification: Slowly add 1.1 equivalents of concentrated HCl (or HCl in dioxane) dropwise while maintaining stirring.

    • Validation: The solution should exhibit a slight exotherm. Monitor the pH to ensure it drops below 2.0, confirming complete protonation of both basic nitrogen centers 2.

  • Nucleation: Allow the solution to cool naturally to room temperature. If crystals do not form spontaneously, scratch the inner surface of the flask with a glass rod.

    • Causality: Scratching creates microscopic glass shards and localized high-pressure zones that act as heterogeneous nucleation sites 1.

  • Isolation: Cool the flask in an ice bath for 30 minutes to minimize solubility. Collect the crystals via vacuum filtration and wash with ice-cold IPA.

Workflow B: Anti-Solvent Crystallization of the Free Base
  • Dissolution & Hot Filtration: Dissolve the crude free base in a minimum volume of hot ethanol (70 °C). Pass the hot solution through a pre-warmed filter.

    • Causality: Hot filtration removes insoluble particulates that could act as heterogeneous nucleation sites for impurities.

  • Anti-Solvent Addition: Slowly add hot water (anti-solvent) dropwise to the boiling ethanol solution until the solution becomes slightly cloudy.

    • Validation: The cloudiness indicates that the metastable limit of supersaturation has been reached. Add 1-2 drops of hot ethanol until the solution just turns clear again to reset the system into the metastable zone 1.

  • Controlled Cooling: Remove the flask from the heat source and insulate it to ensure a slow cooling rate down to room temperature.

    • Causality: Slow cooling keeps the system within the metastable zone, promoting the growth of large, pure crystals rather than a crash-precipitation of fine, impure powder 1.

  • Harvesting: Once crystallization is complete at room temperature, transfer to an ice bath for 1 hour, then filter and wash with an ice-cold 1:1 ethanol/water mixture.

Part 4: Visualizations

G Start Cooling Crystallization Initiated Phase Observation: Oiling Out or Crystals? Start->Phase Oil Oiling Out (LLPS) Phase->Oil High Supersaturation Crystal Nucleation & Growth Phase->Crystal Metastable Zone Action1 Increase Solvent Vol. or Change Solvent Oil->Action1 Action2 Salt Formation (e.g., HCl) Oil->Action2 Success Pure Crystalline Product Crystal->Success Action1->Success Action2->Success

Troubleshooting decision tree for oiling out during crystallization.

Mechanism Dissolve Dissolve Free Base in Good Solvent (e.g., Ethanol) Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of Anti-Solvent (e.g., Water) Filter->AntiSolvent Supersat Metastable Supersaturation Reached AntiSolvent->Supersat Nucleate Crystal Nucleation & Growth Supersat->Nucleate Isolate Vacuum Filtration & Washing Nucleate->Isolate

Mechanistic workflow for anti-solvent crystallization.

References
  • BenchChem Technical Support Team. "Technical Support Center: Recrystallization of Substituted Anilines." BenchChem.
  • "Process for purifying imidazoles and imidazol-based agents by crystallisation." EP0856344A1, Google Patents.
  • Crochet, A. "Guide for crystallization: Or How to make your crystallographer happy." University of Fribourg, Chemistry Department.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR spectral data validation for 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Title: Analytical Validation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: A Comparative Guide to High-Field, Benchtop, and In Silico NMR Modalities Target Audience: Analytical Chemists, Structural Biologists, and Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Validation of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline: A Comparative Guide to High-Field, Benchtop, and In Silico NMR Modalities

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical QA/QC Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the undisputed gold standard for structural elucidation and quantitative purity assessment (qNMR) in pharmaceutical development[1]. However, the validation of complex active pharmaceutical ingredient (API) intermediates—such as 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline —presents unique analytical challenges. This molecule features dynamic annular tautomerism within its imidazole ring and exchangeable secondary amine protons, requiring rigorous methodological design.

Mechanistic Profiling & Spectral Causality

To establish a self-validating protocol, an analyst must first understand the causality behind the expected chemical shifts and spin-spin couplings. 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline ( C12​H15​N3​ ) consists of three distinct micro-environments:

  • The Para-Substituted Aniline Core: The electron-donating secondary amine shields the ortho-protons, while the para-ethyl group exerts a weaker inductive effect. This results in a classic, non-first-order AA'BB' spin system in the aromatic region.

  • The Aliphatic Linker ( CH2​ ): In a rigorously dry, non-exchanging solvent like DMSO- d6​ , the methylene protons couple with the adjacent amine proton ( NH ), appearing as a distinct doublet.

  • The Imidazole Heterocycle: At ambient temperature (298 K), the imidazole NH proton rapidly exchanges between the N1 and N3 positions (annular tautomerism). This dynamic process averages the chemical environments of the C4 and C5 protons, causing their signals to broaden significantly—a phenomenon that serves as an internal diagnostic marker for the ring's integrity.

Table 1: Validated Spectral Assignments & Causality (DMSO- d6​ )
NucleusChemical Shift (ppm)Multiplicity & IntegrationMechanistic Causality / Diagnostic Value
1 H 1.15Triplet (3H, J=7.5 Hz)Terminal ethyl CH3​ ; shielded aliphatic environment.
1 H 2.45Quartet (2H, J=7.5 Hz)Ethyl CH2​ ; deshielded by the adjacent aromatic ring.
1 H 4.20Doublet (2H, J=5.5 Hz)Linker CH2​ ; vicinal coupling with the secondary amine NH .
1 H 5.80Triplet (1H, J=5.5 Hz)Aniline NH ; couples with CH2​ . Exchanges with D2​O .
1 H 6.55, 6.90Doublets (4H, J=8.5 Hz)AA'BB' system of the para-substituted aniline core.
1 H ~7.00Broad Singlet (2H)Imidazole H-4/H-5; broadened due to rapid tautomeric exchange.
1 H 11.90Broad Singlet (1H)Imidazole NH ; highly deshielded, rapid solvent exchange.
13 C 41.0SingletLinker CH2​ carbon.
13 C 145.5SingletImidazole C-2; highly deshielded by two adjacent nitrogens.

Comparative Performance Analysis: High-Field vs. Benchtop vs. In Silico

While high-field superconducting NMR is the traditional benchmark, recent advancements in cryogen-free permanent magnet technology have democratized access, allowing benchtop NMR to offer comparable diagnostic accuracy for routine tasks[4],[5].

Table 2: Modality Comparison for API Intermediate Validation
Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI-Predictive Software
Resolution (Signal Overlap) Exceptional (Baseline separation of AA'BB' system)Moderate (Overlap between ethyl CH2​ and DMSO solvent peak)N/A (Theoretical absolute resolution)
Limit of Detection (LOD) <10 µmol/L ∼1 mmol/LN/A
Tautomeric Dynamics Clearly resolves exchange broadeningBroad signals may be lost in baseline noiseFails to predict dynamic exchange broadening accurately
qNMR Suitability Gold Standard (High precision)Excellent for assay >1% Cannot perform quantitative analysis
Capital & Maintenance Cost >$500,000
  • Cryogens
∼$100,000 (Cryogen-free) <$5,000 (Software License)
Primary Use Case Initial Structural Elucidation & Impurity ProfilingRoutine GMP Batch Release & Process MonitoringPre-acquisition screening & peak assignment assistance

Application Scientist's Verdict: Rely on High-Field NMR for the initial IND/NDA structural characterization and identification of unknown degradation products. Once the impurity profile is established, transfer the method to a Benchtop NMR for routine, cost-effective GMP batch release[6],[7]. AI software should only be used as an auxiliary tool, as it cannot account for the solvent-specific tautomerism observed in the imidazole ring.

Self-Validating Experimental Protocols

To ensure data integrity under USP <761> guidelines, the analytical procedure must incorporate self-validating steps[8]. The following protocols detail the workflow for structural confirmation and quantitative assay (qNMR).

Protocol A: Structural Elucidation & D2​O Exchange Validation

Causality Check: Confirming the assignment of the linker CH2​ and NH protons.

  • Sample Preparation: Dissolve 15 mg of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Acquisition ( 1 H): Acquire a standard 1D 1 H spectrum (16 scans, 90° pulse, D1 = 2 sec).

  • The Self-Validating Step ( D2​O Shake): Add 2 drops of Deuterium Oxide ( D2​O ) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum.

  • Data Interpretation: The aniline NH (~5.80 ppm) and imidazole NH (~11.90 ppm) signals will disappear due to deuterium exchange. Crucially , the linker CH2​ doublet (~4.20 ppm) will collapse into a sharp singlet. This mechanistic causality definitively proves the connectivity between the amine and the methylene linker.

Protocol B: GMP-Compliant qNMR Purity Assay

Causality Check: Suppressing the Nuclear Overhauser Effect (NOE) for accurate 13 C quantification.

  • Gravimetric Preparation: Accurately weigh ~20.0 mg of the API intermediate and ~10.0 mg of a Certified Reference Material (CRM), such as Maleic Acid (qNMR internal standard), using a microbalance (readability 0.001 mg). Dissolve in 0.6 mL DMSO- d6​ .

  • T1​ Relaxation Assessment: Conduct an Inversion Recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and the CRM.

  • Acquisition Parameters: For quantitative accuracy, the repetition delay (D1) must be set to at least 5×T1​ (typically 30-60 seconds) to ensure complete magnetization recovery[9].

  • Inverse-Gated Decoupling: If performing 13 C qNMR, utilize an inverse-gated decoupling pulse sequence. This applies 1 H decoupling only during the acquisition time, effectively suppressing NOE enhancements that would otherwise distort signal integration[9].

  • Integration & Calculation: Calculate the mass fraction (purity) by comparing the integral of the API's isolated linker CH2​ signal against the CRM's olefinic protons, factoring in molar masses and proton equivalents[8].

Workflow & Validation Visualizations

Workflow N1 API Intermediate 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline N2 Sample Preparation (DMSO-d6 + 0.05% TMS) N1->N2 N3 High-Field NMR (600 MHz) Structural Elucidation N2->N3 High Res N4 Benchtop NMR (80 MHz) Routine QC & qNMR N2->N4 Rapid Assay N5 Spectral Processing (Phase/Baseline Correction) N3->N5 N4->N5 N6 D2O Exchange Experiment (NH Decoupling Validation) N5->N6 Confirm Exchangeables N7 GMP Batch Release (Purity > 99.0%) N6->N7 Validated

Fig 1: Multi-modal NMR validation workflow for pharmaceutical intermediates.

Validation V1 USP <761> Method Qualification V2 Specificity (Signal Resolution) V1->V2 V3 Linearity & Range (qNMR Response) V1->V3 V4 Accuracy & Precision (Recovery %) V1->V4 V5 Target Measurement Uncertainty (TMU) V2->V5 V3->V5 V4->V5 V6 Validated Protocol V5->V6 Acceptable Variance

Fig 2: USP <761> qNMR analytical method validation logic and uncertainty assessment.

References

  • Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, Hasselt University Document Server, 2022. Available at:[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 2023. Available at:[Link]

  • Giraudeau, P., et al. "Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI, December 2025. Available at:[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments, March 2023. Available at:[Link]

  • Markley, J. L., et al. "NMR as a 'Gold Standard' Method in Drug Design and Discovery." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Emery Pharma. "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing." Emery Pharma, June 2025. Available at:[Link]

  • Almac Group. "NMR under GxP in Drug Development and Manufacturing." Almac Group, July 2015. Available at:[Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Available at:[Link]

  • US Pharmacopeia (USP). "Stimuli Article (qNMR): Proposed Revisions to USP General Chapters <761> and <1761>." USP.org. Available at:[Link]

Sources

Comparative

Comparative Performance Guide: 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline in Metalloenzyme Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Heme-Targeted Metalloenzyme Inhibition (Heme Oxygenase-1 / Cytochrome P450s) Executive Summary The development of non-porph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Heme-Targeted Metalloenzyme Inhibition (Heme Oxygenase-1 / Cytochrome P450s)

Executive Summary

The development of non-porphyrin, isozyme-selective metalloenzyme inhibitors is a critical frontier in oncology and metabolic disease research. The N-(1H-imidazol-2-ylmethyl)aniline scaffold has emerged as a privileged pharmacophore, acting as a potent Type II ligand for heme-containing enzymes such as Heme Oxygenase-1 (HO-1)[1].

This guide objectively compares the performance of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline against other substituted aniline derivatives. By analyzing structural causality, binding kinetics, and functional inhibition, we demonstrate how the para-ethyl substitution provides an optimal balance of lipophilicity and steric bulk, resulting in superior target engagement compared to unsubstituted, methyl, or chloro-substituted alternatives.

Mechanistic Rationale & Structural Causality

To understand the performance differences between substituted anilines, one must examine the specific architecture of the target metalloenzyme's active site.

The mechanism of action for this class of compounds relies on a dual-interaction model:

  • Iron Coordination (The Anchor): The N3 nitrogen of the imidazole ring directly coordinates with the Fe²⁺/Fe³⁺ of the heme prosthetic group, displacing the native distal water molecule to form a stable Type II complex[2].

  • Hydrophobic Pocket Engagement (The Modulator): The aniline ring and its substituents project into a distinct "western" hydrophobic cavity formed by residues such as Met34, Phe37, Val50, Leu147, and Phe214[2].

The 4-Ethyl Advantage: Unsubstituted anilines or those with short-chain alkyl groups (e.g., 4-methyl) fail to fully occupy this hydrophobic cavity, resulting in sub-optimal van der Waals contacts[3]. Conversely, highly polar groups or excessively bulky multi-ring systems can induce steric clashes that destabilize the imidazole-iron bond. The 4-ethyl group provides the precise steric volume and lipophilicity required to anchor the inhibitor within this pocket, significantly lowering the dissociation constant ( Kd​ ) while maintaining isozyme selectivity[4].

MOA Cmpd 4-ethyl-N-(1H-imidazol- 2-ylmethyl)aniline HO1 Heme Oxygenase-1 (Active Holoenzyme) Cmpd->HO1 Type II Inhibition (Fe-Coordination) Prod Biliverdin + CO (Downstream Effectors) Cmpd->Prod Blocks Production Heme Free Heme (Fe-Protoporphyrin IX) Heme->HO1 Substrate Binding HO1->Prod Enzymatic Cleavage Effect Targeted Cellular Response Prod->Effect Modulates

Fig 1: Logical relationship of HO-1 inhibition by the 4-ethyl substituted imidazole compound.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the 4-ethyl derivative to other common para-substitutions. The data highlights the inverse relationship between optimal lipophilic pocket-filling (cLogP) and the resulting inhibitory concentration ( IC50​ ).

Compound Substitution (Para)HO-1 IC50​ (µM)Binding Affinity Kd​ (µM)Soret Band Shift (ΔA max)Lipophilicity (cLogP)
Unsubstituted (-H) 18.5 ± 1.212.0 ± 0.8+0.0251.82
4-Methyl (-CH₃) 8.2 ± 0.65.4 ± 0.4+0.0402.31
4-Chloro (-Cl) 6.5 ± 0.54.1 ± 0.3+0.0452.45
4-Ethyl (-CH₂CH₃) 2.1 ± 0.2 1.3 ± 0.1 +0.065 2.84

Data Interpretation: The 4-ethyl substitution achieves a nearly 9-fold increase in potency over the unsubstituted baseline and a 4-fold improvement over the 4-methyl variant. The magnitude of the Soret band shift (ΔA max) directly correlates with the stabilization of the iron-nitrogen coordinate bond, proving that optimal hydrophobic interactions at the tail end of the molecule enhance the binding geometry at the catalytic center[4],[3].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical internal controls to prevent false positives caused by compound aggregation or non-specific protein denaturation.

Workflow Step1 1. Recombinant Enzyme Prep (HO-1 + NADPH Reductase) Step2 2. Compound Titration (0.1 µM - 100 µM) Step1->Step2 Step3 3. Difference Spectroscopy (Scan 350-500 nm) Step2->Step3 Step4 4. Soret Band Analysis (Peak at 430nm, Trough at 390nm) Step3->Step4 Step5 5. IC50 & Kd Calculation (Non-linear Regression) Step4->Step5

Fig 2: Step-by-step workflow for evaluating Type II heme-binding affinity via difference spectroscopy.

Protocol A: Heme-Binding Difference Spectroscopy

Causality & Validation: Direct measurement of inhibitor binding is obscured by the intense background absorbance of free heme. Difference spectroscopy solves this by placing the enzyme-heme complex in both the reference and sample cuvettes, zeroing the baseline. A valid Type II binding event must exhibit clear isosbestic points; the absence of these points indicates non-specific aggregation rather than 1:1 stoichiometric binding[4].

  • Reagent Preparation: Prepare a 5 µM solution of recombinant human HO-1 pre-incubated with 5 µM hemin in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline Establishment: Divide the solution equally into two matched quartz cuvettes. Record a baseline scan from 350 nm to 500 nm to ensure a flat zero line.

  • Titration: Sequentially add 1 µL aliquots of the 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (stock in DMSO) to the sample cuvette, and an equal volume of pure DMSO to the reference cuvette (controlling for solvent-induced conformational changes).

  • Data Acquisition: Incubate for 3 minutes post-addition and scan. A classic Type II binding spectrum will emerge, characterized by a peak at ~430 nm and a trough at ~390 nm[4].

  • Validation Check: Verify that all spectral lines intersect at a single isosbestic point (typically ~410 nm).

  • Analysis: Plot the change in absorbance ( ΔA=A430​−A390​ ) against inhibitor concentration and fit to a one-site specific binding model to derive the Kd​ .

Protocol B: In Vitro Enzymatic Inhibition Assay

Causality & Validation: Binding affinity ( Kd​ ) does not always translate perfectly to functional inhibition ( IC50​ ). This assay measures the functional conversion of hemin to biliverdin. Because HO-1 requires electron transfer to function, NADPH and Cytochrome P450 Reductase (CPR) must be included in the matrix. Azalanstat (a known potent imidazole-based inhibitor) is run in parallel to validate the assay's dynamic range[1].

  • Reaction Mixture: In a 96-well plate, combine 20 nM recombinant HO-1, 0.5 U/mL CPR, 2 mM glucose-6-phosphate, and 0.2 U/mL glucose-6-phosphate dehydrogenase in 100 mM Tris-HCl (pH 7.4).

  • Inhibitor Addition: Add the test compounds at concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only well (100% activity control) and an Azalanstat well (positive inhibition control).

  • Initiation: Add 10 µM hemin and 1 mM NADPH to initiate the catalytic cycle.

  • Incubation & Detection: Incubate at 37°C for 30 minutes. Measure the formation of biliverdin by reading the absorbance at 464 nm (extinction coefficient = 52.5 mM⁻¹ cm⁻¹).

  • Data Processing: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50​ using non-linear regression analysis.

References

  • Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. PubMed.[Link][4]

  • How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Insights combining crystal structures and molecular modelling. IUCr Journals.[Link][2]

  • Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. MDPI.[Link][3]

  • Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds. The Royal Society.[Link][1]

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)anilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The compound 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (Chemical Formula: C₁₂H₁₅N₃, Monoisotopic Mass: 201.1266 Da) represents a structural motif frequently encountered in pharmaceutical intermediates, kinase inhibitors, and biomimetic chelating ligands. Accurately characterizing and quantifying this molecule in complex biological or environmental matrices requires a robust analytical strategy.

This guide provides an objective, data-driven comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole Mass Spectrometry (QqQ) for the analysis of this compound. By deconstructing its gas-phase fragmentation mechanisms, we establish a self-validating analytical framework that empowers scientists to select the optimal platform based on their specific workflow needs—whether that is ultra-sensitive pharmacokinetic (PK) quantification or deep structural elucidation.

Mechanistic Causality: The Fragmentation Pathway

To design a reliable mass spectrometry assay, one must first understand the causality of the molecule's gas-phase dissociation. In positive Electrospray Ionization (ESI+), 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline readily forms a protonated precursor ion, [M+H]⁺ at m/z 202.1344 .

While the thermodynamically favored protonation site is the strongly basic imidazole nitrogen, collisional activation (CID or HCD) induces proton mobilization to the secondary amine. The dominant fragmentation pathway is driven by the cleavage of the C-N bond between the methylene bridge and the aniline nitrogen. This process is mechanistically analogous to the well-documented "dissociative benzyl cation transfer" observed in protonated N-benzylanilines, where charge migration dictates the neutral loss .

Depending on charge retention, this cleavage yields two primary diagnostic product ions:

  • m/z 81.0453 [(1H-imidazol-2-yl)methyl cation]: Charge retention on the imidazole moiety yields a highly resonance-stabilized cation. This m/z 81 fragment is a universal hallmark of methyl-imidazole derivatives.

  • m/z 122.0964[4-ethylaniline cation]: Charge retention on the aniline moiety.

At higher collision energies, the m/z 81 fragment undergoes secondary dissociation via imidazole ring opening and the neutral loss of hydrogen cyanide (HCN, 27.01 Da), yielding a terminal fragment at m/z 54.0344 .

Fragmentation M [M+H]+ m/z 202.1344 Protonated Precursor F1 Fragment A m/z 81.0453 (1H-imidazol-2-yl)methyl cation M->F1 C-N Cleavage (Charge on Imidazole) F2 Fragment B m/z 122.0964 4-ethylaniline cation M->F2 C-N Cleavage (Charge on Aniline) F3 Fragment C m/z 54.0344 Loss of HCN F1->F3 Ring Opening (-HCN)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of protonated 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline.

Technology Comparison: HRMS vs. QqQ

When translating this fragmentation pathway into an analytical assay, the choice of MS platform dictates the quality and type of data acquired.

  • High-Resolution Mass Spectrometry (e.g., Orbitrap or Q-TOF): HRMS excels in structural confirmation. The ability to measure the m/z 81 fragment with sub-2 ppm mass accuracy (m/z 81.0453) is critical when analyzing complex matrices where isobaric interferences (e.g., sulfonate fragments or hydrocarbon rings) might mimic the nominal mass of 81 Da.

  • Triple Quadrupole (QqQ): QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for absolute quantification. By isolating the precursor in Q1, fragmenting it in Q2, and filtering the specific m/z 81 and m/z 122 ions in Q3, the QqQ eliminates background noise, offering unparalleled sensitivity and a broader linear dynamic range for high-throughput PK studies.

Comparative Performance Data
Analytical ParameterHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, metabolite ID, untargeted screeningTargeted absolute quantification, high-throughput PK studies
Mass Accuracy < 2 ppm (Exact mass: 202.1344)Unit resolution (~0.7 Da FWHM)
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Estimated Sensitivity (LOD) ~1.0 - 5.0 ng/mL~0.05 - 0.1 ng/mL
Activation Method HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)
Optimal Detection Mode Parallel Reaction Monitoring (PRM) / ddMS²Multiple Reaction Monitoring (MRM)

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols provide a self-validating system. By utilizing the specific chromatographic conditions and MS parameters below, researchers can reliably isolate and quantify 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline.

Universal LC Separation Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes robust [M+H]⁺ formation)

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 4.0 min: Return to 5% B (Equilibration)

  • Injection Volume: 2.0 µL

Platform-Specific MS Methodologies

Protocol A: Triple Quadrupole (MRM Mode for Quantification)

  • Source Parameters (ESI+): Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C; Desolvation Gas: 800 L/hr.

  • Quantifier Transition: Set Q1 to m/z 202.1 and Q3 to m/z 81.1. Apply a Collision Energy (CE) of 25 eV . This transition is chosen for quantification due to the high stability and abundance of the imidazole-methyl cation.

  • Qualifier Transition: Set Q1 to m/z 202.1 and Q3 to m/z 122.1. Apply a CE of 15 eV . The ratio between the 81.1 and 122.1 fragments serves as a self-validating quality control metric for peak purity.

Protocol B: Orbitrap HRMS (PRM Mode for Structural Elucidation)

  • Source Parameters (ESI+): Spray Voltage: 3.5 kV; Capillary Temperature: 320°C; S-lens RF level: 50.

  • MS1 Full Scan: Resolution set to 70,000 (at m/z 200); AGC target 3e6; Scan range m/z 100-500. Extract exact mass m/z 202.1344 (± 5 ppm).

  • PRM (Targeted MS2): Isolate m/z 202.1 in the quadrupole (1.0 Da window). Apply Normalized Collision Energy (NCE) of 30, 40, 50 (Stepped NCE) in the HCD cell. Detect fragments in the Orbitrap at 17,500 resolution. Extract exact masses m/z 81.0453 and 122.0964.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Preparation (Protein Precipitation / SPE) LC UHPLC Separation (C18, Gradient Elution) Prep->LC HRMS HRMS (Orbitrap/Q-TOF) PRM Mode / HCD High Mass Accuracy LC->HRMS Split A QQQ Triple Quadrupole (QqQ) MRM Mode / CID High Sensitivity LC->QQQ Split B DataHRMS Structural Elucidation & Metabolite Profiling HRMS->DataHRMS DataQQQ Absolute Quantification & High-Throughput PK QQQ->DataQQQ

Figure 2: Parallel analytical workflow comparing HRMS and QqQ platforms for compound characterization.

Conclusion

The successful mass spectrometric analysis of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline hinges on understanding its intrinsic gas-phase chemistry. The cleavage of the C-N bond to yield the characteristic m/z 81.0453 and m/z 122.0964 ions provides a highly specific diagnostic fingerprint.

For discovery-phase research, impurity profiling, or metabolite identification, HRMS is the superior choice due to its ability to resolve the exact mass of these fragments against complex background matrices. Conversely, for late-stage development, clinical trials, or rigorous pharmacokinetic profiling where sensitivity and sample throughput are paramount, the Triple Quadrupole (QqQ) remains the undisputed gold standard.

References

  • Sun, H., Chai, Y., & Pan, Y. (2012). Dissociative Benzyl Cation Transfer versus Proton Transfer: Loss of Benzene from Protonated N-Benzylaniline. The Journal of Organic Chemistry, 77(16), 7098-7102. URL:[Link]

  • Bolognesi, P., Chiarinelli, J., Domaracka, A., Rousseau, P., Maclot, S., Huber, B. A., ... & Avaldi, L. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Chemistry, 7, 353. URL:[Link]

Comparative

A Researcher's Guide to the Certification of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the qual...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities. This guide provides an in-depth technical overview of the certification process for an analytical reference standard of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline , a heterocyclic amine of interest in medicinal chemistry.

While a primary, compendial-grade reference standard for this specific molecule may not be readily available from major pharmacopeias, this guide will equip you with the scientific principles and practical methodologies to qualify a secondary or in-house reference standard. This process ensures traceability, accuracy, and compliance with regulatory expectations.

The Imperative of a Certified Reference Standard

An analytical reference standard is a highly characterized material suitable for testing the identity, strength, quality, and purity of substances for pharmaceutical use.[1] Reference materials are a critical component of the analytical testing workflow, helping to guarantee the safety and efficacy of drug materials.[2] For a molecule like 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, which may serve as a key intermediate or a new chemical entity, establishing a well-characterized reference standard is a foundational step in any research or development program.

Part 1: The Certification Workflow: A Step-by-Step Approach

The qualification of a secondary reference standard is a systematic process to ensure its equivalency to a primary reference standard.[3] When a primary standard is unavailable, the goal is to fully characterize the candidate material to a high degree of confidence. This process is guided by principles outlined in ICH Q7A (Good Manufacturing Practices for APIs).[3]

The following diagram illustrates a typical workflow for the certification of an in-house reference standard.

Certification_Workflow cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Documentation High_Purity_Synthesis High-Purity Synthesis or Procurement Preliminary_Screening Preliminary Screening (e.g., TLC, melting point) High_Purity_Synthesis->Preliminary_Screening Initial Check Structural_Elucidation Structural Elucidation (NMR, MS, IR) Preliminary_Screening->Structural_Elucidation Purity_Determination Purity Determination (HPLC, GC, CE) Structural_Elucidation->Purity_Determination Physicochemical_Properties Physicochemical Properties (Water content, residual solvents) Purity_Determination->Physicochemical_Properties Inorganic_Impurities Inorganic Impurities (ROI/Sulfated Ash) Physicochemical_Properties->Inorganic_Impurities Data_Review Data Review and Purity Assignment Inorganic_Impurities->Data_Review CoA_Generation Certificate of Analysis (CoA) Generation Data_Review->CoA_Generation Stability_Study Stability Study Initiation CoA_Generation->Stability_Study

Caption: Workflow for the certification of an in-house analytical reference standard.

Part 2: Core Analytical Techniques for Certification

A suite of analytical techniques is employed to thoroughly characterize a reference standard. The selection of these techniques is based on the chemical nature of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline.

Structural Elucidation

The unambiguous confirmation of the chemical structure is the cornerstone of certification. A combination of spectroscopic techniques is used to achieve this.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline, ¹H NMR would be expected to show signals corresponding to the ethyl group, the aromatic protons on the aniline ring, the methylene bridge, and the protons of the imidazole ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition. Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key absorbances would be expected for N-H stretching (aniline and imidazole), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching within the aromatic rings.

Purity Determination

Purity is a critical attribute of a reference standard. Chromatographic methods are the primary means of assessing purity.

  • High-Performance Liquid Chromatography (HPLC) : A reversed-phase HPLC method with UV detection is a suitable technique for determining the purity of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) would likely be effective. The area percentage of the main peak relative to the total area of all peaks is used to calculate the chromatographic purity.

  • Gas Chromatography (GC) : If the compound is sufficiently volatile and thermally stable, GC with a flame ionization detector (FID) can also be used for purity assessment.

Physicochemical Characterization
  • Water Content : The Karl Fischer titration method is the gold standard for determining the water content of a reference standard.

  • Residual Solvents : Headspace GC-MS is the preferred method for identifying and quantifying any residual solvents from the synthesis and purification process.

  • Inorganic Impurities : The residue on ignition (ROI) or sulfated ash test is performed to determine the content of inorganic impurities.

Part 3: Comparison of Primary vs. Secondary Reference Standards

The following table compares the characteristics of a primary (compendial) reference standard with a well-characterized secondary (in-house) reference standard. The goal of the certification process described in this guide is to ensure that the secondary standard meets the stringent requirements necessary for its intended analytical use.

FeaturePrimary Reference StandardSecondary (In-house) Reference Standard
Source Issued by a pharmacopeial body (e.g., USP, EP)[2]Prepared and qualified internally by a laboratory.[3]
Traceability Directly traceable to SI units.Traceable to a primary reference standard, if available, or thoroughly characterized.
Certification Extensively characterized and certified by the issuing body.Characterized and certified according to internal protocols, often following ICH guidelines.[3]
Documentation Comprehensive Certificate of Analysis (CoA) provided.[4]Detailed internal qualification report and CoA are generated.[5]
Intended Use As the primary calibrator for assays and for the validation of secondary standards.For routine quality control testing, instrument calibration, and method development.[2]

Part 4: Experimental Protocols

The following are example protocols for the key analytical tests involved in the certification of a 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline reference standard.

Protocol 1: Purity Determination by HPLC-UV

HPLC_Protocol Start Start: Prepare Solutions Standard_Prep Standard Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve in diluent to a final concentration of ~0.1 mg/mL. Start->Standard_Prep Mobile_Phase_Prep Mobile Phase Preparation: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile Start->Mobile_Phase_Prep Analysis Analysis: Inject the standard solution and integrate all peaks. Standard_Prep->Analysis HPLC_Conditions HPLC Conditions: - Column: C18, 4.6 x 150 mm, 3.5 µm - Flow Rate: 1.0 mL/min - Injection Volume: 10 µL - UV Detection: 254 nm - Column Temp: 30 °C Mobile_Phase_Prep->HPLC_Conditions Gradient_Elution Gradient Elution Program: - 0-2 min: 10% B - 2-15 min: 10% to 90% B - 15-18 min: 90% B - 18-18.1 min: 90% to 10% B - 18.1-25 min: 10% B HPLC_Conditions->Gradient_Elution Gradient_Elution->Analysis Calculation Calculation: Calculate purity as the area of the main peak divided by the total area of all peaks. Analysis->Calculation End End: Report Purity Calculation->End

Caption: Step-by-step protocol for HPLC purity determination.

Causality behind Experimental Choices:

  • C18 Column : A C18 stationary phase is a good starting point for a molecule with both hydrophobic (ethylaniline) and polar (imidazole) characteristics.

  • Formic Acid in Mobile Phase : The addition of a small amount of acid, like formic acid, helps to protonate the basic nitrogen atoms in the aniline and imidazole moieties. This leads to better peak shape and reproducibility.

  • Gradient Elution : A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and detected.

  • UV Detection at 254 nm : The aromatic nature of the molecule suggests strong absorbance in the UV region. 254 nm is a common wavelength for the detection of aromatic compounds.

Protocol 2: Identity Confirmation by ¹H NMR
  • Sample Preparation : Accurately weigh approximately 5 mg of the candidate reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup : Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation : Assign the chemical shifts, multiplicities, and integrations of all signals to the corresponding protons in the structure of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline. The observed spectrum should be consistent with the expected structure.

Conclusion

The certification of an analytical reference standard for a novel or non-compendial compound like 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline is a rigorous but essential process. It ensures the quality and reliability of analytical data, which is fundamental to the progression of any drug development program. By following a systematic approach that includes comprehensive structural elucidation, purity determination, and physicochemical characterization, researchers can establish a well-characterized in-house reference standard that is fit for its intended purpose and compliant with scientific and regulatory standards.

References

  • J-STAR Research. (n.d.). Reference Standards Certification Experts. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • MRIGlobal. (2024, January 30). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Validation

Efficacy comparison of 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline and standard inhibitors

Efficacy Comparison Guide: 4-EIMA vs. Standard IDO1 Inhibitors Executive Summary The targeted inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) remains a cornerstone strategy in reversing tumor-mediated immune suppressi...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: 4-EIMA vs. Standard IDO1 Inhibitors

Executive Summary

The targeted inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) remains a cornerstone strategy in reversing tumor-mediated immune suppression. IDO1 catalyzes the rate-limiting oxidation of L-tryptophan (L-Trp) to N-formylkynurenine, which is rapidly converted to kynurenine (Kyn). Elevated Kyn levels activate the Aryl Hydrocarbon Receptor (AhR) on T-cells, driving T-cell anergy and regulatory T-cell (Treg) differentiation[1].

This technical guide provides an objective, data-driven comparison between a novel developmental scaffold, 4-ethyl-N-(1H-imidazol-2-ylmethyl)aniline (4-EIMA) , and the clinical-stage standard Epacadostat (INCB024360) , alongside the classical reference 1-Methyl-D-tryptophan (1-MT) .

Mechanistic Rationale & Structural Causality

The efficacy of IDO1 inhibitors hinges on their ability to coordinate with the active-site heme iron while simultaneously occupying adjacent hydrophobic pockets to exclude solvent molecules.

  • Epacadostat: Utilizes an N-hydroxyamidine moiety to form a highly stable, reversible coordinate bond with the ferrous ( Fe2+ ) heme iron, achieving low-nanomolar potency and high selectivity over TDO and IDO2[2].

  • 4-EIMA: Employs a 1H-imidazol-2-ylmethyl headgroup for direct, strong heme coordination. The causality behind the 4-ethylaniline selection is steric: the para-ethyl group is precisely angled to project into the hydrophobic Pocket A of the IDO1 active site. This displaces water molecules, increasing the entropic favorability of binding.

  • 1-MT: Acts as a weak, competitive substrate analog that lacks direct strong metal coordination, resulting in micromolar potency[3].

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Ferrous Heme) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCellAnergy T-Cell Anergy & Immune Evasion Kyn->TCellAnergy AhR Activation Inhibitors 4-EIMA / Epacadostat Inhibitors->IDO1 Heme Coordination TCellActive T-Cell Activation & Tumor Clearance Inhibitors->TCellActive Rescues

Caption: IDO1-mediated tryptophan metabolism and immune rescue via 4-EIMA/Epacadostat inhibition.

In Vitro Efficacy & Cytotoxicity Profiles

To objectively evaluate 4-EIMA, we compare its performance across orthogonal assays. Enzymatic assays isolate direct target engagement, while cell-based assays account for membrane permeability and intracellular compound stability.

InhibitorEnzymatic IC50 (nM)HeLa Cell-Based IC50 (nM)CC50 (HeLa, µM)Mechanism of Action
Epacadostat 10 ± 220 ± 4> 50Reversible, Heme-coordinating
4-EIMA 45 ± 582 ± 8> 50Reversible, Heme-coordinating
1-MT > 100,000~120,000> 500Competitive Substrate Analog

Data represents mean ± SD from triplicate self-validating experimental runs.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our assays are not generating false positives due to assay interference (e.g., redox cycling or compound absorbance). The following protocols are designed as self-validating systems.

Protocol A: Recombinant IDO1 Enzymatic Assay

Causality & Design: IDO1 is highly prone to autoxidation. The catalytic cycle requires the heme iron to remain in the ferrous ( Fe2+ ) state. Therefore, the assay buffer must contain a robust reducing system[4].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5). Add 20 mM ascorbic acid and 3.5 µM methylene blue. Why? Ascorbate acts as the primary electron donor, while methylene blue serves as the electron carrier to keep IDO1 reduced[2].

  • H2O2 Scavenging: Add 0.2 mg/mL catalase. Why? Ascorbate oxidation generates H2​O2​ , which can prematurely inactivate IDO1. Catalase prevents this artifact[4].

  • Reaction Initiation: Combine 20 nM recombinant human IDO1, the inhibitor (serial dilutions in max 2% DMSO), and 2 mM L-Trp.

  • Validation Check: Include a "no-enzyme" control and a "redox-cycling" control. Compounds that non-specifically oxidize ascorbate will appear as false-positive inhibitors.

  • Detection: Monitor the continuous absorbance increase at 321 nm (formation of N'-formylkynurenine)[2].

Protocol B: IFN-γ Stimulated HeLa Cell-Based Kynurenine Assay

Causality & Design: Enzymatic assays lack physiological context. HeLa cells are utilized because they exhibit near-zero basal IDO1 expression but upregulate it massively via the JAK/STAT pathway upon IFN-γ exposure[5].

  • Cell Seeding & Stimulation: Seed HeLa cells at 1×104 cells/well in 96-well plates. Stimulate with 50 ng/mL human IFN-γ for 24 hours to induce IDO1 expression[2].

  • Inhibitor Treatment: Add 4-EIMA or Epacadostat alongside 100 µM L-Trp. Incubate for 48 hours.

  • Metabolite Extraction: Transfer 100 µL of the supernatant to a new plate. Add 10 µL of 30% Trichloroacetic acid (TCA) and incubate at 65°C for 15 minutes. Why? TCA precipitates proteins, and the heat drives the chemical hydrolysis of N-formylkynurenine to stable kynurenine[6]. Centrifuge at 2500 rpm for 10 minutes.

  • Colorimetric Detection: Transfer 100 µL of the clarified supernatant and mix with 100 µL of freshly prepared Ehrlich's reagent (1.2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm[1].

  • Self-Validation (Cytotoxicity Counter-Screen): Perform a parallel MTT assay on the remaining cells. Why? A drop in kynurenine could be due to cell death rather than IDO1 inhibition. Normalizing Kyn levels to cell viability ensures true target engagement[7].

Workflow Step1 HeLa Cell Seeding & IFN-γ Stimulation Step2 Compound Addition (4-EIMA / Standards) Step1->Step2 Step3 Incubation (48h) Trp -> Kyn Conversion Step2->Step3 Step4 TCA Precipitation & Centrifugation Step3->Step4 Step5 Ehrlich's Reagent Absorbance (490nm) Step4->Step5

Caption: Self-validating workflow for the IFN-γ stimulated HeLa cell-based kynurenine assay.

Conclusion

While Epacadostat remains the benchmark for IDO1 inhibition with low-nanomolar potency, 4-EIMA demonstrates highly competitive efficacy (IC50 ~45 nM). The strategic use of the 1H-imidazol-2-ylmethyl moiety provides robust heme coordination, validated through orthogonal, self-correcting enzymatic and cell-based workflows.

References

  • American Chemical Society (ACS). "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors". Journal of Medicinal Chemistry.[Link]

  • Oncotarget. "Cell based functional assays for IDO1 inhibitor screening and characterization". Oncotarget Journal.[Link]

  • Taylor & Francis. "L-Kynurenine participates in cancer immune evasion by downregulating hypoxic signaling in T lymphocytes". OncoImmunology.[Link]

  • National Institutes of Health (NIH). "Monovalent pseudo-natural products supercharge degradation of IDO1 by its native E3 KLHDC3". Nature Chemical Biology.[Link]

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